Bepotastine Isopropyl Ester
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H31ClN2O3 |
|---|---|
Molecular Weight |
431.0 g/mol |
IUPAC Name |
propan-2-yl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate |
InChI |
InChI=1S/C24H31ClN2O3/c1-18(2)29-23(28)7-5-15-27-16-12-21(13-17-27)30-24(22-6-3-4-14-26-22)19-8-10-20(25)11-9-19/h3-4,6,8-11,14,18,21,24H,5,7,12-13,15-17H2,1-2H3/t24-/m0/s1 |
InChI Key |
YBHIDMQYSOTASW-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCCN1CCC(CC1)O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Canonical SMILES |
CC(C)OC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of Bepotastine Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a detailed, representative synthesis pathway for Bepotastine Isopropyl Ester. While based on established chemical principles and analogous reactions reported in the scientific literature, a specific, validated experimental protocol for this exact compound is not publicly available. The provided methodologies and data are illustrative and should be adapted and validated in a laboratory setting.
Introduction
Bepotastine, an antihistamine and mast cell stabilizer, is a well-established active pharmaceutical ingredient (API). Its isopropyl ester, this compound, is a related compound of interest, potentially as a prodrug or intermediate. This technical guide outlines a plausible and scientifically sound synthetic route to obtain this compound, detailing the necessary starting materials, experimental procedures, and expected analytical characterization.
The proposed synthesis is a two-step process commencing with the preparation of the key alkylating agent, isopropyl 4-bromobutanoate, followed by the N-alkylation of the pivotal intermediate, (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine.
Overall Synthesis Pathway
The synthesis of this compound can be logically divided into two main stages:
-
Stage 1: Synthesis of Isopropyl 4-bromobutanoate. This is achieved through a Fischer esterification of 4-bromobutanoic acid with isopropanol.
-
Stage 2: Synthesis of this compound. This involves the N-alkylation of (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine with the previously synthesized isopropyl 4-bromobutanoate.
Experimental Protocols
This stage employs a classic Fischer esterification reaction.
Reaction: 4-Bromobutanoic Acid + Isopropanol --(H₂SO₄)--> Isopropyl 4-bromobutanoate + H₂O
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobutanoic acid (1 equivalent), isopropanol (5-10 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure isopropyl 4-bromobutanoate.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 70-85% |
| Purity (GC-MS) | >98% |
| Boiling Point | Dependent on pressure |
This stage involves the N-alkylation of a secondary amine with the synthesized alkyl halide.
Reaction: (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine + Isopropyl 4-bromobutanoate --(Base)--> this compound
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine (1 equivalent) and a base such as potassium carbonate or triethylamine (1.5-2 equivalents) in a suitable aprotic solvent like acetonitrile or DMF.
-
Addition of Alkylating Agent: To this stirred suspension, add isopropyl 4-bromobutanoate (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C and maintain for 4-8 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-80% |
| Purity (HPLC) | >98% |
| Molecular Formula | C₂₄H₃₁ClN₂O₃ |
| Molecular Weight | 430.97 g/mol |
Analytical Characterization (Expected)
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table of Expected Analytical Data:
| Technique | Expected Data |
| ¹H NMR | Resonances corresponding to the aromatic protons of the chlorophenyl and pyridyl rings, the piperidine ring protons, the methine proton, the protons of the butanoate chain, and the isopropyl group protons. |
| ¹³C NMR | Carbons of the aromatic rings, the piperidine ring, the methine carbon, the ester carbonyl carbon, and the carbons of the butanoate and isopropyl groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of this compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
This technical guide provides a comprehensive overview of a feasible synthesis pathway for this compound. Researchers and drug development professionals can use this information as a foundation for their own synthetic efforts, with the understanding that optimization and validation of the described procedures are essential.
Characterization of Bepotastine Isopropyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bepotastine Isopropyl Ester, a key related substance of the second-generation antihistamine Bepotastine, is of significant interest in the pharmaceutical industry for impurity profiling and quality control of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical identity, proposed synthesis, analytical methodologies for its quantification, and its relationship to the parent compound, Bepotastine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and quality assessment of Bepotastine and its related compounds.
Introduction
Bepotastine is a potent and selective histamine H1 receptor antagonist with mast cell stabilizing properties, making it an effective treatment for allergic conditions such as allergic rhinitis and urticaria.[1][2] During the synthesis and storage of Bepotastine, various process-related impurities and degradation products can arise. This compound is identified as one such related substance.[1] A thorough characterization of this and other impurities is crucial for ensuring the safety, efficacy, and quality of the final drug product. This guide focuses specifically on the available technical data for this compound.
Chemical and Physical Properties
This compound is the isopropyl ester derivative of Bepotastine. While extensive experimental data on its physicochemical properties are not widely published, its fundamental chemical identifiers have been established.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Reference |
| Chemical Name | (S)-Isopropyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate | [2] |
| CAS Number | 1807607-93-7 | [3][4][5][6][7][8] |
| Molecular Formula | C₂₄H₃₁ClN₂O₃ | [3][4][6][8] |
| Molecular Weight | 430.97 g/mol | [3][4][8] |
| Appearance | Brown liquid | [9] |
Synthesis Pathway
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the public domain. However, a probable synthetic route can be inferred from the known synthesis of Bepotastine and its other esters, such as the l-menthyl ester. The proposed synthesis involves the esterification of the carboxylic acid group of Bepotastine with isopropanol or the reaction of a Bepotastine precursor with an isopropyl 4-halobutanoate.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. alentris.org [alentris.org]
- 3. researchgate.net [researchgate.net]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. simzel.com [simzel.com]
- 7. This compound | CAS No- 1807607-93-7 | NA [chemicea.com]
- 8. This compound - CAS - 1807607-93-7 | Axios Research [axios-research.com]
- 9. SBPI (this compound) - Daicel Pharma Standards [daicelpharmastandards.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Bepotastine Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of Bepotastine Isopropyl Ester. Bepotastine, a second-generation histamine H1 receptor antagonist, is clinically formulated as a besilate salt for the treatment of allergic conjunctivitis. The isopropyl ester derivative is a key related substance and potential intermediate in synthetic processes. A thorough understanding of its structure is paramount for quality control, impurity profiling, and drug development.
Chemical Identity and Properties
This compound is chemically known as (S)-Isopropyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Name | (S)-Isopropyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate |
| CAS Number | 1807607-93-7 |
| Molecular Formula | C₂₄H₃₁ClN₂O₃ |
| Molecular Weight | 430.97 g/mol |
Hypothetical Synthesis and Purification
While specific synthesis routes for this compound are not extensively published, a plausible method involves the esterification of Bepotastine. The synthesis of Bepotastine itself can be achieved through various patented routes, often involving the coupling of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol with a piperidine derivative.
Illustrative Synthetic Pathway
A potential synthetic route to this compound is outlined below. This diagram illustrates the logical flow from precursor molecules to the final product.
Caption: Illustrative synthetic pathway for this compound.
Experimental Protocol: Esterification
-
Reaction Setup: To a solution of Bepotastine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add isopropanol (1.2 equivalents).
-
Catalysis: Introduce a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture and quench with a saturated sodium bicarbonate solution. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1][2][3]
Structural Elucidation Workflow
The definitive identification of this compound's chemical structure relies on a combination of spectroscopic techniques. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the structural elucidation of an organic compound.
Spectroscopic Data and Interpretation
While specific experimental spectra for this compound are not publicly available, this section presents the expected data based on its known structure and typical spectroscopic values for its constituent moieties.
Mass Spectrometry
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source would be suitable.
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode. For fragmentation analysis (MS/MS), select the molecular ion peak for collision-induced dissociation (CID).
Expected Data and Interpretation:
| m/z (amu) | Interpretation |
| 431.2023 | [M+H]⁺ (Calculated for C₂₄H₃₂ClN₂O₃⁺) |
| 389.1575 | Loss of the isopropyl group ([M - C₃H₇]⁺) |
| 284.1102 | Cleavage of the ester and butanoic acid side chain |
| 201.0629 | Fragment corresponding to the (4-chlorophenyl)(pyridin-2-yl)methoxy moiety |
| 167.0573 | Fragment corresponding to the chlorophenyl-pyridine core |
The mass spectrum is expected to show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺. Key fragmentation patterns would involve the cleavage of the ester bond, loss of the isopropyl group, and fragmentation of the piperidine ring and the butanoic acid side chain.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 | d | 1H | Pyridine H |
| ~ 7.2-7.8 | m | 7H | Aromatic H (pyridine and chlorophenyl) |
| ~ 5.4 | s | 1H | CH-O (methine proton) |
| ~ 4.9 | septet | 1H | Isopropyl CH |
| ~ 3.5 | m | 1H | Piperidine CH-O |
| ~ 2.2-2.8 | m | 8H | Piperidine CH₂ and butanoate CH₂ |
| ~ 1.8 | m | 2H | Butanoate CH₂ |
| ~ 1.2 | d | 6H | Isopropyl CH₃ |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~ 173 | C=O (ester) |
| ~ 160 | Pyridine C |
| ~ 120-148 | Aromatic C (pyridine and chlorophenyl) |
| ~ 82 | CH-O (methine carbon) |
| ~ 75 | Piperidine CH-O |
| ~ 68 | Isopropyl CH |
| ~ 50-55 | Piperidine CH₂ |
| ~ 30-35 | Butanoate CH₂ |
| ~ 22 | Isopropyl CH₃ |
The ¹H NMR spectrum would provide information on the number and types of protons and their neighboring environments. The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.[5][6][7][8][9][10][11][12]
Conclusion
The structural elucidation of this compound is a systematic process that relies on the combined application of synthetic chemistry and advanced spectroscopic techniques. Through mass spectrometry and nuclear magnetic resonance spectroscopy, the molecular weight, connectivity, and stereochemistry of the molecule can be definitively established. This detailed structural information is critical for ensuring the purity, safety, and efficacy of Bepotastine-related pharmaceutical products. The methodologies and expected data presented in this guide provide a robust framework for the analysis of this and other related compounds in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. gloganbart.github.io [gloganbart.github.io]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H and 13C chemical shift–structure effects in anhydrous β-caffeine and four caffeine–diacid cocrystals probed by solid-state NMR experiments and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Analysis of Bepotastine Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepotastine Isopropyl Ester, with the CAS number 1807607-93-7, is recognized as a potential process-related impurity or a reference standard in the synthesis of the second-generation antihistamine, Bepotastine.[1][2][3] Its chemical formula is C₂₄H₃₁ClN₂O₃, and it has a molecular weight of approximately 430.97 g/mol .[1][4][5][6] The accurate identification and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide outlines the expected spectroscopic characteristics of this compound and provides generalized protocols for its analysis using various spectroscopic techniques.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its known chemical structure and general spectroscopic principles.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Technique | Predicted Chemical Shifts (δ, ppm) | Notes |
| ¹H NMR | 8.5-7.0 | Aromatic protons of the chlorophenyl and pyridinyl rings. |
| 5.0-4.8 | Methine proton of the isopropyl ester group. | |
| 5.5-5.0 | Benzylic proton. | |
| 3.5-1.5 | Aliphatic protons of the piperidine ring and the butanoate chain. | |
| 1.2-1.0 | Methyl protons of the isopropyl ester group. | |
| ¹³C NMR | 170-175 | Carbonyl carbon of the ester. |
| 160-120 | Aromatic carbons of the chlorophenyl and pyridinyl rings. | |
| 80-70 | Benzylic carbon. | |
| 70-65 | Methine carbon of the isopropyl ester group. | |
| 60-20 | Aliphatic carbons of the piperidine ring, butanoate chain, and isopropyl methyl groups. |
Table 2: Predicted Mass Spectrometry Fragmentation Data
| Technique | Predicted m/z Values | Notes |
| ESI-MS (+) | 431.2 [M+H]⁺ | Protonated molecular ion. |
| 453.2 [M+Na]⁺ | Sodiated adduct. | |
| MS/MS | Fragments corresponding to the loss of the isopropyl group, the entire ester chain, and cleavages of the piperidine and pyridinyl rings. | The fragmentation pattern will be crucial for structural confirmation. |
Table 3: Predicted IR and UV-Vis Absorption Data
| Technique | Predicted Absorption | Notes |
| IR (cm⁻¹) | ~3050 | Aromatic C-H stretch. |
| ~2950 | Aliphatic C-H stretch. | |
| ~1735 | C=O stretch of the ester.[7] | |
| ~1600, ~1480 | Aromatic C=C stretching. | |
| ~1200-1000 | C-O stretch of the ester and ether linkages.[7] | |
| UV-Vis (λmax, nm) | ~225-235 | Expected absorption maximum in a suitable solvent like methanol or acetonitrile, corresponding to the electronic transitions of the aromatic systems. |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information about the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the complete assignment of proton and carbon signals.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization).
-
Data Acquisition:
-
Full Scan MS: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
-
Data Analysis: Analyze the resulting spectra to confirm the molecular weight and elucidate the structure based on the observed fragment ions.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a sufficient number of scans.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the ester carbonyl, aromatic rings, and C-O bonds.[8][9][10]
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the wavelength of maximum absorption (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 1.0.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Determine the λmax from the resulting spectrum. This value is useful for developing HPLC-UV detection methods.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a pharmaceutical impurity like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. allmpus.com [allmpus.com]
- 5. This compound - CAS - 1807607-93-7 | Axios Research [axios-research.com]
- 6. simzel.com [simzel.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Formation of Bepotastine Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bepotastine, a second-generation histamine H1 receptor antagonist, is widely used in the treatment of allergic conditions. During its synthesis and formulation, various related substances and impurities can arise. One such identified impurity is Bepotastine Isopropyl Ester (CAS No. 1807607-93-7). This technical guide provides a comprehensive overview of the plausible mechanism of its formation, a detailed hypothetical experimental protocol for its synthesis, and relevant data for its characterization. Understanding the formation of this and other impurities is critical for the development of robust manufacturing processes and ensuring the purity and safety of the final drug product.
Introduction to Bepotastine and its Isopropyl Ester
Bepotastine is chemically known as (S)-4-{4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid. It is a potent and selective antagonist of the histamine H1 receptor, and also exhibits mast cell stabilizing properties and an inhibitory effect on eosinophil migration.[1] Bepotastine is most commonly available as a besilate salt for ophthalmic and oral administration.
This compound, with the chemical name (S)-Isopropyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate, is a known related substance of Bepotastine.[1][2][3][4][5][6][7][8] It is the isopropyl ester of the butanoic acid moiety of the bepotastine molecule. While not a commercial product itself, its presence as an impurity in Bepotastine drug substance is monitored during quality control. The formation of this ester is likely an unintended consequence of using isopropanol as a solvent during the manufacturing process of Bepotastine or its besilate salt, particularly in the presence of an acid catalyst.
Proposed Mechanism of Formation: Fischer-Speier Esterification
The most probable mechanism for the formation of this compound from Bepotastine is the Fischer-Speier esterification . This is a classic acid-catalyzed esterification reaction between a carboxylic acid and an alcohol. In the context of Bepotastine synthesis, this reaction would occur if Bepotastine (the carboxylic acid), isopropanol (the alcohol), and an acid catalyst (such as benzenesulfonic acid, which is used to form the besilate salt) are present in the reaction mixture, particularly under elevated temperatures.
The reaction proceeds through a series of equilibrium steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group of Bepotastine, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by isopropanol: A molecule of isopropanol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.
-
Deprotonation: A base (such as the conjugate base of the acid catalyst or another molecule of isopropanol) removes the proton from the remaining hydroxyl group, regenerating the acid catalyst and forming the isopropyl ester.
Hypothetical Experimental Protocol for Synthesis
The following is a proposed experimental protocol for the synthesis of this compound for use as a reference standard. This protocol is based on standard Fischer-Speier esterification conditions.
Materials:
-
Bepotastine (free base)
-
Isopropanol (anhydrous)
-
Benzenesulfonic acid (or another strong acid catalyst, e.g., sulfuric acid)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Bepotastine (1 equivalent) in anhydrous isopropanol (10-20 volumes).
-
Acid Catalysis: To the stirred solution, add a catalytic amount of benzenesulfonic acid (0.1-0.2 equivalents).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is expected to proceed over several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Wash further with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized ester using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Quantitative Data and Characterization
The following table summarizes the key chemical and physical properties of this compound.
| Parameter | Value | Reference |
| Chemical Name | (S)-Isopropyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate | [3] |
| CAS Number | 1807607-93-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₄H₃₁ClN₂O₃ | [1][3][4][5][6] |
| Molecular Weight | 430.97 g/mol | [4][5] |
Analytical Methodology: HPLC for Impurity Profiling
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used for the quantification of Bepotastine besilate and its related substances, including the isopropyl ester.
Typical HPLC Parameters:
-
Column: Symmetry shield RP-18 (250mm x 4.6 mm, 5µm)
-
Mobile Phase A: 1.0mL H₃PO₄ (85%) in 1000mL of water, pH adjusted to 3.0 with triethylamine solution
-
Mobile Phase B: Acetonitrile : Methanol : water (70:20:10 v/v/v)
-
Gradient Elution: A typical gradient would involve increasing the percentage of Mobile Phase B over time to elute impurities with different polarities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 5 µL
Under these or similar conditions, this compound would elute as a distinct peak, allowing for its identification and quantification relative to the main Bepotastine peak.[9]
Mechanism of Action of Bepotastine
While this compound is an impurity, it is plausible that if it were to be absorbed, it would act as a prodrug, being hydrolyzed in vivo by esterases to the active parent compound, Bepotastine. The therapeutic effects of Bepotastine are derived from its multifaceted mechanism of action.
Conclusion
This compound is a recognized impurity in the manufacturing of Bepotastine. Its formation is likely due to an acid-catalyzed esterification reaction between Bepotastine and isopropanol, a common solvent. A thorough understanding of this formation mechanism is essential for process chemists and formulation scientists to develop control strategies to minimize its presence in the final drug product. The provided hypothetical synthesis protocol can be used to generate a reference standard for analytical method development and validation, ensuring the quality and safety of Bepotastine-containing pharmaceuticals.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. veeprho.com [veeprho.com]
- 3. alentris.org [alentris.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound - CAS - 1807607-93-7 | Axios Research [axios-research.com]
- 6. simzel.com [simzel.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. allmpus.com [allmpus.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Bepotastine Isopropyl Ester: An In-depth Technical Guide on its Core Discovery and History
A Note to the Reader: This technical guide addresses the discovery and history related to Bepotastine. The specific entity "Bepotastine Isopropyl Ester" is not a clinically developed or marketed drug. Based on available scientific literature and chemical supplier information, it is understood to be a synthetic intermediate or a reference standard used in analytical laboratory settings. As such, there is no documented discovery or developmental history for this compound as a therapeutic agent. This guide will focus on the comprehensive discovery, history, and development of the active pharmaceutical ingredient, Bepotastine, and its clinically approved form, Bepotastine Besilate.
Introduction to Bepotastine
Bepotastine is a second-generation antihistamine known for its potent and selective H1 receptor antagonist activity. It is a piperidine derivative, chemically identified as (+)-(S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidino]butyric acid.[1] The besilate salt of Bepotastine is the active ingredient in ophthalmic solutions used for the treatment of itching associated with allergic conjunctivitis.[2][3]
Discovery and Development History
Bepotastine was first synthesized and identified by Ube Industries, Ltd. in Japan.[4][5] The subsequent development and commercialization were a collaborative effort between Ube Industries and Tanabe Seiyaku Co., Ltd. (now part of Mitsubishi Tanabe Pharma Corporation).[4]
The oral formulation of Bepotastine Besilate, under the brand name Talion®, received its initial approval in Japan in July 2000 for the treatment of allergic rhinitis. Its indication was expanded in January 2002 to include urticaria and pruritus associated with skin diseases.[3][4]
Recognizing its potential for topical ophthalmic use, Tanabe Seiyaku granted Senju Pharmaceutical Co., Ltd. exclusive worldwide rights in 2001 (with the exception of certain Asian countries) to develop, manufacture, and market bepotastine for ophthalmic applications.[4][6] Senju, in turn, licensed the United States rights for the ophthalmic formulation to ISTA Pharmaceuticals.[4] This led to the development of a 1.5% w/v ophthalmic solution of Bepotastine Besilate, which was approved by the U.S. Food and Drug Administration (FDA) in September 2009 under the brand name BEPREVE® for the treatment of ocular itching associated with allergic conjunctivitis.[3][5]
Synthesis of Bepotastine
The synthesis of Bepotastine involves a multi-step process, with the key challenge being the stereospecific creation of the (S)-enantiomer, which is the pharmacologically active form. Various synthetic routes have been developed, often involving the preparation of key intermediates.
A crucial intermediate in the synthesis is (S)-(4-chlorophenyl)(pyridin-2-yl)methanol.[7] This chiral alcohol is then used to build the rest of the Bepotastine molecule. The synthesis generally proceeds by coupling this alcohol with a piperidine derivative, followed by the addition of the butanoic acid side chain.
Ester derivatives of Bepotastine, such as ethyl and l-menthyl esters, have been described in patents as intermediates in the synthesis and purification processes. These esters can facilitate the chiral resolution of the racemic mixture to isolate the desired (S)-enantiomer. While This compound is commercially available as a chemical, its specific role and detailed methodology in the synthesis of Bepotastine are not prominently featured in the reviewed scientific literature and patents.
The general synthetic workflow can be visualized as follows:
Experimental Protocols for Synthesis
While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described based on patent literature. For example, the synthesis of the key intermediate (S)-(4-chlorophenyl)(pyridin-2-yl)methanol can be achieved via asymmetric reduction of (4-chlorophenyl)(pyridin-2-yl)methanone using a chiral catalyst.
Example Protocol for Asymmetric Hydrogenation: A mixture of (4-chlorophenyl)(pyridin-2-yl)methanone, a chiral ruthenium catalyst, and a hydrogen source (e.g., hydrogen gas) in a suitable solvent (e.g., methanol) is stirred under pressure at a controlled temperature. The reaction progress is monitored by chromatography. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The resulting (S)-(4-chlorophenyl)(pyridin-2-yl)methanol can be purified by crystallization or chromatography.[8]
Mechanism of Action
Bepotastine exerts its therapeutic effects through a multi-faceted mechanism of action, making it a highly effective anti-allergic agent.[9][10][11]
-
Histamine H1 Receptor Antagonism: Bepotastine is a potent and selective antagonist of the histamine H1 receptor. By competitively blocking the binding of histamine to its receptor on nerve endings and blood vessels in the conjunctiva, it rapidly alleviates the primary symptom of allergic conjunctivitis, which is itching.[9][12]
-
Mast Cell Stabilization: Bepotastine inhibits the degranulation of mast cells.[10][12] This prevents the release of histamine and other pro-inflammatory mediators (such as leukotrienes and prostaglandins) that are responsible for initiating and propagating the allergic cascade.[12]
-
Inhibition of Eosinophil Migration: Bepotastine has been shown to suppress the migration of eosinophils into inflamed tissues.[3][10] Eosinophils are key inflammatory cells involved in the late-phase allergic response, and their inhibition helps to reduce the prolonged signs and symptoms of allergic inflammation.[3]
Preclinical and Clinical Data
The efficacy and safety of Bepotastine Besilate ophthalmic solution have been established through numerous preclinical and clinical studies.
Preclinical Data
In animal models of allergic conjunctivitis, Bepotastine Besilate demonstrated potent inhibition of vascular hyperpermeability and eosinophil recruitment.[10] In in vitro studies, it was shown to inhibit histamine release from mast cells and the chemotaxis of eosinophils.[13]
Clinical Trial Data
Clinical efficacy was evaluated in several randomized, double-masked, placebo-controlled studies, primarily using the conjunctival allergen challenge (CAC) model.[14][15]
Table 1: Summary of Key Phase III Clinical Trial Results for Bepotastine Besilate Ophthalmic Solution
| Study Design | Patient Population | Interventions | Primary Efficacy Endpoints | Key Results | Reference |
| Multicenter, double-masked, randomized, placebo-controlled, CAC model | 130 subjects with a history of allergic conjunctivitis | Bepotastine Besilate 1.0%, 1.5%, or Placebo | Ocular Itching and Conjunctival Hyperemia (0-4 scale) | Both 1.0% and 1.5% concentrations showed statistically significant reductions in ocular itching at 15 minutes, 8 hours, and 16 hours post-instillation (P < .0001). Statistically significant reductions in conjunctival hyperemia were observed only at the 15-minute post-instillation assessment. | [15] |
| Pooled analysis of two Phase III, placebo-controlled, double-masked, randomized CAC trials | 157 subjects (78 BBOS 1.5%, 79 Placebo) | Bepotastine Besilate 1.5% (BBOS) or Placebo | Ocular Itching (0-4 scale) and Conjunctival Hyperemia (0-4 scale) | Statistically significant reduction in ocular itching for BBOS 1.5% compared to placebo at all time points (P<0.0001). Onset of action and 8-hour duration were clinically significant (≥1.0 unit difference). Significant reduction in conjunctival hyperemia at the majority of time points during the onset of action CAC test. | [14] |
| Multicenter, double-masked, randomized, placebo-controlled, natural exposure trial | Subjects with seasonal allergic conjunctivitis | Bepotastine Besilate 1.5% (BBOS) or Placebo, twice daily for 2 weeks | Instantaneous and reflective ocular itching scores | BBOS 1.5% significantly reduced instantaneous (p = 0.007) and reflective (p = 0.005) ocular itching scores from baseline compared to placebo over the 2-week period. | [16] |
Table 2: Pharmacokinetic Properties of Bepotastine
| Parameter | Value | Notes | Reference |
| Systemic Absorption (Ophthalmic) | Minimal (1-1.5%) | In healthy adults | [4] |
| Tmax (Ophthalmic, 1.5% solution) | ~1.2 hours | Time to peak plasma concentration | [9] |
| Cmax (Ophthalmic, 1.5% solution) | 7.3 ± 1.9 ng/mL | Peak plasma concentration | [9] |
| Protein Binding | ~55% | With a 10 mg oral dose | [9] |
| Metabolism | Minimal | Not dependent on CYP enzymes | [9] |
| Route of Elimination | Renal | 75-90% excreted unchanged in urine | [4][9] |
| Elimination Half-life | ~2.5 hours | Following oral administration | [9] |
Experimental Protocols for Clinical Trials
Conjunctival Allergen Challenge (CAC) Model: The CAC model is a standardized method to evaluate the efficacy of anti-allergic ophthalmic drugs. A typical protocol involves:
-
Subject Selection: Participants with a confirmed history of allergic conjunctivitis and a positive skin test to a specific allergen are enrolled.
-
Baseline Assessment: Ocular signs and symptoms (itching, redness) are assessed at baseline.
-
Drug Instillation: A single drop of the investigational drug (e.g., Bepotastine Besilate ophthalmic solution) or placebo is instilled in each eye.
-
Allergen Challenge: At a predetermined time after drug instillation (e.g., 15 minutes for onset of action, 8 or 16 hours for duration of action), a standardized amount of the specific allergen is instilled into the eyes.
-
Efficacy Assessments: Ocular itching is reported by the subject, and conjunctival hyperemia and other signs are graded by the investigator at several time points after the allergen challenge (e.g., 3, 5, and 7 minutes for itching; 7, 15, and 20 minutes for redness).[14]
Conclusion
Bepotastine, discovered by Ube Industries and co-developed with Tanabe Seiyaku, represents a significant advancement in the treatment of allergic conditions. Its multi-faceted mechanism of action, encompassing H1 receptor antagonism, mast cell stabilization, and inhibition of eosinophil migration, provides rapid and sustained relief from the symptoms of allergic conjunctivitis. While the specific role of This compound in the historical development of the drug is not well-documented in public literature, it is recognized as a related chemical entity, likely serving as a synthetic intermediate or analytical standard. The extensive preclinical and clinical research on Bepotastine Besilate has firmly established its efficacy and safety, making it a valuable therapeutic option for researchers, scientists, and drug development professionals in the field of allergy and immunology.
References
- 1. fda.gov [fda.gov]
- 2. Articles [globalrx.com]
- 3. Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bepotastine - Wikipedia [en.wikipedia.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. (4-Chlorophenyl)(pyridin-2-yl)methanol | 27652-89-7 | Benchchem [benchchem.com]
- 8. CN109879800B - Preparation process of bepotastine drug intermediate - Google Patents [patents.google.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. dovepress.com [dovepress.com]
- 15. Multicenter clinical evaluation of bepotastine besilate ophthalmic solutions 1.0% and 1.5% to treat allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of bepotastine besilate ophthalmic solution 1.5% for seasonal allergic conjunctivitis: a randomized, placebo-controlled, natural exposure, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preliminary Biological Activity of Bepotastine Isopropyl Ester: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bepotastine is a second-generation antihistamine with a well-established dual mechanism of action, functioning as a potent and selective histamine H1 receptor antagonist and a mast cell stabilizer. While the biological activity of bepotastine, primarily as its besilate salt, is extensively documented, this technical guide focuses on the preliminary biological profile of Bepotastine Isopropyl Ester. Currently, there is a lack of direct published data on the biological activity of this specific ester. Therefore, this document will primarily detail the known biological activities of the parent compound, bepotastine, and posit the role of the isopropyl ester as a prodrug designed to enhance its therapeutic efficacy, particularly in topical applications such as ophthalmology. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development.
Introduction: The Rationale for this compound
Bepotastine is a piperidine derivative recognized for its efficacy in managing allergic conditions, notably allergic conjunctivitis and rhinitis.[1][2] Its therapeutic effects are attributed to its ability to block the action of histamine on H1 receptors and to prevent the release of histamine and other inflammatory mediators from mast cells.[2][3]
The esterification of a carboxylic acid-containing drug, such as bepotastine, to its isopropyl ester is a common prodrug strategy. This chemical modification is designed to increase the lipophilicity of the parent molecule. Enhanced lipophilicity can facilitate passage through biological membranes, such as the cornea, leading to improved drug delivery to the target tissue. Following administration, endogenous esterases are expected to hydrolyze the ester bond, releasing the active bepotastine molecule at the site of action.
dot
Caption: Proposed mechanism of this compound as a prodrug.
Biological Activity of Bepotastine (Active Moiety)
The preliminary biological activity of this compound is predicted to be that of its active form, bepotastine. The following sections detail the established pharmacological actions of bepotastine.
Mechanism of Action
Bepotastine exerts its anti-allergic effects through a multi-faceted mechanism of action:
-
Histamine H1 Receptor Antagonism: Bepotastine is a highly selective antagonist of the histamine H1 receptor.[2][3] By competitively binding to these receptors on nerve endings and blood vessels, it effectively blocks the actions of histamine, a primary mediator of allergic symptoms such as itching, vasodilation, and increased vascular permeability.[4]
-
Mast Cell Stabilization: Bepotastine inhibits the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators, including leukotrienes and prostaglandins.[3][5] This action helps to suppress the initial phase of the allergic response.
-
Inhibition of Eosinophil Migration: Bepotastine has been shown to suppress the migration of eosinophils into inflamed tissues.[4] Eosinophils are key effector cells in the late phase of the allergic inflammatory response, and their inhibition contributes to the reduction of chronic allergic symptoms.
dot
Caption: Bepotastine's multi-faceted mechanism of action in the allergic cascade.
Quantitative In Vitro and In Vivo Activity
The following tables summarize the quantitative data available for bepotastine's biological activity.
Table 1: In Vitro Activity of Bepotastine
| Assay | Species/Cell Line | Parameter | Value | Reference |
| Mast Cell Degranulation | Human Conjunctival Mast Cells | IC50 | 252 µM | [5] |
| Histamine Release | Rat Peritoneal Mast Cells | Significant Inhibition | 1 mM | [6] |
| Eosinophil Chemotaxis (LTB4-induced) | Guinea Pig Peritoneal Eosinophils | % of Control at 0.1 mM | 81.4% | [6] |
| Eosinophil Chemotaxis (LTB4-induced) | Guinea Pig Peritoneal Eosinophils | % of Control at 1 mM | 30.7% | [6] |
Table 2: In Vivo Activity of Bepotastine
| Model | Species | Parameter | Value | Reference |
| Histamine-Induced Vascular Permeability | Guinea Pig | ED50 | 0.028% | [5] |
| Conjunctival Allergen Challenge (Ocular Itching) | Human | Mean Score Reduction vs. Placebo (1.5% solution) | ≥ 1.2 units | [7] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the biological activity of bepotastine.
Histamine H1 Receptor Binding Assay
Objective: To determine the affinity of a test compound for the histamine H1 receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293T cells) are prepared.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand specific for the H1 receptor (e.g., [³H]mepyramine) and varying concentrations of the test compound.
-
Incubation and Separation: The reaction mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.[8]
dot
Caption: Workflow for a histamine H1 receptor binding assay.
Mast Cell Degranulation Assay
Objective: To assess the ability of a test compound to inhibit the release of inflammatory mediators from mast cells.
General Protocol:
-
Cell Culture and Sensitization: A mast cell line (e.g., RBL-2H3) or primary mast cells are cultured. For IgE-mediated degranulation, cells are sensitized with IgE overnight.
-
Pre-incubation: The cells are washed and pre-incubated with various concentrations of the test compound.
-
Stimulation: Degranulation is induced by adding a secretagogue, such as a calcium ionophore (e.g., A23187) or an antigen (for IgE-sensitized cells).[6][9]
-
Quantification of Mediator Release: The release of a marker enzyme, such as β-hexosaminidase, into the supernatant is quantified. This is typically done by incubating the supernatant with a substrate that produces a colored or fluorescent product upon enzymatic cleavage.[9]
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of inhibition of mediator release by the test compound is calculated relative to the control (stimulated cells without the compound). The IC50 value is then determined.
Eosinophil Chemotaxis Assay
Objective: To evaluate the effect of a test compound on the directed migration of eosinophils towards a chemoattractant.
General Protocol:
-
Eosinophil Isolation: Eosinophils are isolated from a suitable source, such as the peritoneal fluid of guinea pigs.[6]
-
Boyden Chamber Setup: A Boyden chamber or a similar microchemotaxis system is used. The chamber consists of an upper and a lower well separated by a microporous membrane.
-
Assay Procedure: The lower wells are filled with a chemoattractant (e.g., leukotriene B4). The isolated eosinophils, pre-incubated with the test compound or vehicle, are placed in the upper wells.
-
Incubation: The chamber is incubated to allow the eosinophils to migrate through the membrane towards the chemoattractant.
-
Cell Staining and Counting: The membrane is removed, fixed, and stained. The number of eosinophils that have migrated to the lower side of the membrane is counted under a microscope.
-
Data Analysis: The inhibition of chemotaxis by the test compound is calculated as a percentage of the migration observed in the vehicle-treated control.
In Vivo Model: Guinea Pig Allergic Conjunctivitis
Objective: To assess the efficacy of a topically administered test compound in an animal model of allergic conjunctivitis.
General Protocol:
-
Sensitization: Guinea pigs are actively sensitized with an allergen, such as ovalbumin or ragweed pollen.[1]
-
Drug Administration: The test compound (e.g., this compound formulated as an ophthalmic solution) or vehicle is topically administered to the eyes of the sensitized animals.
-
Allergen Challenge: After a specified period, the animals are challenged by topical application of the allergen to the conjunctiva.
-
Evaluation of Clinical Signs: The clinical signs of allergic conjunctivitis, such as conjunctival redness, chemosis (swelling), and discharge, are scored at various time points after the challenge.
-
Assessment of Vascular Permeability: To quantify the inflammatory response, a dye (e.g., Evans blue) can be injected intravenously before the allergen challenge. The amount of dye leakage into the conjunctival tissue is then measured spectrophotometrically as an indicator of vascular permeability.[5]
-
Data Analysis: The scores of clinical signs and the extent of dye leakage in the drug-treated group are compared to the vehicle-treated group to determine the efficacy of the test compound.
Proposed Synthesis of this compound
While a specific protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be inferred from the known synthesis of bepotastine and its other esters. The synthesis would likely involve the esterification of the carboxylic acid group of bepotastine with isopropanol.
dot
Caption: A proposed Fischer esterification route to this compound.
Conclusion and Future Directions
This compound is a promising prodrug candidate of the well-characterized anti-allergic agent, bepotastine. While direct biological data for the isopropyl ester is currently unavailable, its preliminary biological activity is expected to mirror that of bepotastine following in vivo hydrolysis. Bepotastine exhibits a robust pharmacological profile, characterized by potent histamine H1 receptor antagonism, mast cell stabilization, and inhibition of eosinophil migration.
Future research should focus on the direct evaluation of this compound to confirm its prodrug characteristics. Key studies would include:
-
In vitro hydrolysis studies: To confirm its conversion to bepotastine in the presence of ocular esterases.
-
Corneal permeation studies: To quantify the extent to which the isopropyl ester enhances penetration through the cornea compared to bepotastine.
-
In vivo efficacy studies: To compare the therapeutic efficacy of this compound with bepotastine in animal models of allergic conjunctivitis.
Such studies are essential to fully elucidate the therapeutic potential of this compound as an improved formulation for the treatment of allergic eye diseases.
References
- 1. Experimental model of allergic conjunctivitis to ragweed in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Multicenter clinical evaluation of bepotastine besilate ophthalmic solutions 1.0% and 1.5% to treat allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
A Comprehensive Technical Guide to Bepotastine and its Isopropyl Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bepotastine is a second-generation antihistamine with a multi-faceted mechanism of action, making it a potent agent in the management of allergic conditions. This technical guide provides an in-depth overview of bepotastine, with a specific focus on its isopropyl ester derivative (CAS Number: 1807607-93-7). While extensive research is available for bepotastine and its besilate salt, data on the isopropyl ester is limited. This document synthesizes the available information on bepotastine to infer the likely characteristics and biological activity of its isopropyl ester, and presents the known technical details regarding this specific derivative. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of anti-allergic therapies.
Introduction to Bepotastine
Bepotastine is a potent and selective histamine H1 receptor antagonist.[1][2][3] It is clinically effective in treating allergic rhinitis and urticaria/pruritus.[4] Its therapeutic action is primarily attributed to its ability to block the effects of histamine, a key mediator in allergic reactions.[4] Furthermore, bepotastine exhibits mast cell stabilizing properties and inhibits the migration of eosinophils into inflamed tissues, contributing to its anti-allergic effects.[1][3]
Bepotastine Isopropyl Ester (CAS: 1807607-93-7)
This compound is a derivative of bepotastine. While not as extensively studied as the parent compound or its besilate salt, it is recognized as a related substance and potential impurity in the synthesis and formulation of bepotastine products. As an ester, it is anticipated to be a prodrug of bepotastine, likely undergoing hydrolysis in vivo to release the active bepotastine molecule.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1807607-93-7 | [5][6][7] |
| Molecular Formula | C₂₄H₃₁ClN₂O₃ | [5][6][7] |
| Molecular Weight | 430.97 g/mol | [5][6] |
| IUPAC Name | Isopropyl 4-(4-(((S)-(4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate | N/A |
| Appearance | Brown liquid | [8] |
| Solubility | Freely soluble in methanol | [8] |
| Storage Condition | Store at 2-8°C | [8] |
Mechanism of Action of Bepotastine
The therapeutic effects of bepotastine stem from a combination of mechanisms that collectively suppress the allergic inflammatory cascade.
-
Histamine H1 Receptor Antagonism: Bepotastine is a potent and selective inverse agonist of the H1 receptor, effectively blocking histamine-induced symptoms such as itching and vasodilation.[4]
-
Mast Cell Stabilization: It inhibits the release of histamine and other pro-inflammatory mediators from mast cells, a critical step in the early phase of an allergic reaction.[1][3]
-
Inhibition of Eosinophil Migration: Bepotastine suppresses the migration of eosinophils into inflamed tissues, which is a key feature of the late-phase allergic response.[1][3]
-
Anti-inflammatory Effects: Bepotastine has been shown to inhibit the production of pro-inflammatory cytokines such as IL-5 and the activity of leukotrienes (LTB₄ and LTD₄).[9]
Signaling Pathway of Bepotastine's Action
Caption: Bepotastine's multi-faceted anti-allergic mechanism of action.
Pharmacokinetics of Bepotastine
Understanding the pharmacokinetic profile of bepotastine is crucial for its clinical application. The following table summarizes key pharmacokinetic parameters.
| Parameter | Value | Species | Route of Administration | Source |
| Tmax (Time to Peak Plasma Concentration) | ~1.2 hours | Human | Ophthalmic | [10] |
| Cmax (Peak Plasma Concentration) | 7.3 ± 1.9 ng/mL (for 1.5% solution) | Human | Ophthalmic | [11][12] |
| Protein Binding | ~55% | Human | Oral | [11][12] |
| Metabolism | Minimally metabolized by CYP450 isozymes | Human | In vitro | [4][11][12] |
| Elimination | Primarily excreted unchanged in urine (75-90%) | Human | Oral | [4][11] |
| Half-life | ~2.5 hours | Human | Oral | N/A |
Note: As a prodrug, this compound would first need to be hydrolyzed to bepotastine to become active. The pharmacokinetic parameters of the ester itself are not available, but its administration would be expected to lead to the systemic exposure of bepotastine.
Experimental Protocols
Detailed experimental protocols for bepotastine and its derivatives are essential for reproducible research.
Synthesis of Bepotastine Esters
A general method for the synthesis of bepotastine esters involves the condensation of (S)-4-[1-(4-chlorophenyl)-1-(2-pyridyl)methoxy]piperidine with a suitable 4-halobutyrate ester. For example, the synthesis of bepotastine ethyl ester involves the reaction with ethyl 4-bromobutyrate in the presence of a base like potassium carbonate. The resulting ester can then be hydrolyzed to yield bepotastine. A similar strategy would be employed for the synthesis of the isopropyl ester, using isopropyl 4-bromobutyrate.
Analytical Method for this compound
A stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed for the quantification of bepotastine besilate and its related substances, including this compound.
-
Column: Symmetry shield RP-18 (250mm x 4.6 mm, 5µm)
-
Mobile Phase A: Buffer (1.0mL H₃PO₄ in 1000mL water, pH adjusted to 3.0 with triethylamine)
-
Mobile Phase B: Acetonitrile: Methanol: water (70:20:10 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 225nm
This method allows for the separation and quantification of this compound from the active pharmaceutical ingredient and other impurities.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Clinical and Preclinical Data for Bepotastine
Extensive clinical and preclinical studies have established the safety and efficacy of bepotastine, primarily as the besilate salt for ophthalmic use.
Preclinical Studies
-
In vivo studies in guinea pigs demonstrated that bepotastine dose-dependently inhibits histamine-induced vascular permeability and passive cutaneous anaphylaxis.[9]
-
In mouse models of itching, oral bepotastine significantly inhibited the frequency and duration of scratching behavior.[9]
-
Animal toxicology studies have shown bepotastine to be safe with no significant effects on major organ systems.[9]
Clinical Studies
-
Clinical trials have demonstrated the efficacy of bepotastine ophthalmic solution in reducing ocular itching associated with allergic conjunctivitis.
-
The onset of action is rapid, and the duration of effect is at least 8 hours.
-
The most common adverse reaction reported is a mild and transient taste perversion.
Conclusion
Bepotastine is a well-characterized second-generation antihistamine with a robust profile of efficacy and safety. Its isopropyl ester, while not extensively studied, is an important related substance. Based on its chemical structure, this compound is expected to act as a prodrug, delivering the active bepotastine molecule upon hydrolysis. The analytical methods for its detection and quantification are established, providing a foundation for further research into its specific properties and potential applications. This guide provides a comprehensive summary of the current knowledge on bepotastine and its isopropyl ester derivative, serving as a valuable resource for the scientific community.
References
- 1. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bepotastine | C21H25ClN2O3 | CID 164522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - CAS - 1807607-93-7 | Axios Research [axios-research.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. simzel.com [simzel.com]
- 8. SBPI (this compound) - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. pi.bausch.com [pi.bausch.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Unraveling the Enigma of C24H31ClN2O3: A Call for Specificity
Initial research into the molecular formula C24H31ClN2O3 has revealed a significant challenge: the absence of a singular, well-defined chemical entity corresponding to this formula in prominent chemical databases and scientific literature. While this molecular composition suggests a complex organic molecule, potentially a novel therapeutic agent or research chemical, its precise identity, structure, and biological functions remain ambiguous without further identifying information.
An in-depth exploration of chemical databases such as PubChem and the Chemical Abstracts Service (CAS) did not yield a specific, publicly documented compound with the molecular formula C24H31ClN2O3. This indicates that the substance may be:
-
A novel or proprietary compound not yet widely disclosed in public-domain scientific literature.
-
A compound referred to by a different nomenclature , such as a trade name, a common name, or a unique laboratory identifier.
-
An error in the molecular formula provided.
To proceed with the development of a comprehensive technical guide or whitepaper as requested, it is imperative to first unequivocally identify the specific compound of interest. The creation of detailed experimental protocols, the compilation of quantitative data, and the visualization of signaling pathways are all contingent upon having a clearly defined chemical subject.
Therefore, we kindly request the user to provide additional identifiers for the compound with the molecular formula C24H31ClN2O3. This could include, but is not limited to:
-
Common or Trivial Name
-
Brand or Trade Name
-
Chemical Abstracts Service (CAS) Registry Number
-
IUPAC Name
-
Any known biological targets or mechanisms of action
Upon receiving more specific information, a thorough and targeted investigation can be launched to gather the necessary data to construct the requested in-depth technical guide. This will enable the accurate presentation of chemical properties, experimental methodologies, and biological activities associated with the specific C24H31ClN2O3 compound of interest.
Methodological & Application
Application Note & Protocol: HPLC Analysis of Bepotastine Isopropyl Ester
This document provides a detailed methodology for the quantitative analysis of Bepotastine Isopropyl Ester in bulk drug substance using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction
This compound is a key intermediate or related substance in the synthesis of Bepotastine, a second-generation antihistamine. Accurate and precise quantification of this compound is crucial for quality control in drug manufacturing. This application note describes a stability-indicating RP-HPLC method for the determination of this compound, separating it from its potential impurities and degradation products. The method is developed based on established principles of HPLC for similar molecules, ensuring robustness and reliability.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A gradient HPLC method is proposed to ensure the effective separation of this compound from potential impurities.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC system with UV-Vis or PDA detector |
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Orthophosphoric acid in water, pH adjusted to 3.0 with Triethylamine |
| Mobile Phase B | Acetonitrile:Methanol (70:30 v/v) |
| Gradient Program | Time (min) |
| 0.01 | |
| 25.0 | |
| 27.0 | |
| 27.5 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detector Wavelength | 225 nm |
| Injection Volume | 5 µL |
| Diluent | Mobile Phase A:Acetonitrile (1:1 v/v) |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve. Make up the volume with the diluent.
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to the mark with the diluent.
Sample Preparation: Accurately weigh a quantity of the bulk drug sample equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation Summary
The proposed analytical method should be validated according to ICH Q2(R1) guidelines. The following tables summarize the expected performance characteristics of the method.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of 5 replicate injections | ≤ 2.0% |
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 150 | ≥ 0.999 |
Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | %RSD |
| 50% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 |
| 150% | 98.0 - 102.0 | ≤ 2.0 |
Precision
| Precision Type | %RSD |
| Repeatability (Intra-day) | ≤ 2.0 |
| Intermediate Precision (Inter-day) | ≤ 2.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Estimated Value (µg/mL) |
| LOD | 0.025 |
| LOQ | 0.080 |
Stability-Indicating Study
Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method. This compound samples should be subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method should be able to resolve the main peak from all degradation products.
Visualizations
Experimental Workflow
Caption: HPLC Analysis Workflow for this compound.
Method Validation Parameters
Caption: Key Parameters for HPLC Method Validation.
Application Note: Quantitative Analysis of Bepotastine Isopropyl Ester in Bepotastine Besilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepotastine Besilate is a second-generation antihistamine and mast cell stabilizer used in the treatment of allergic conditions such as allergic rhinitis and urticaria.[1] During the synthesis of Bepotastine Besilate, process-related impurities can be introduced, which must be monitored and controlled to ensure the safety and efficacy of the active pharmaceutical ingredient (API). One such potential impurity is Bepotastine Isopropyl Ester. The presence of impurities can arise from the multi-step chemical synthesis process.[1]
This document provides detailed methodologies for the quantitative analysis of this compound in Bepotastine Besilate, primarily focusing on a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An alternative approach using Gas Chromatography (GC) is also discussed for the analysis of volatile impurities like esters.
Analytical Methodologies
Two primary analytical techniques are suitable for the quantification of this compound in Bepotastine Besilate:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating reversed-phase HPLC method is the most common and effective technique for separating and quantifying process-related impurities and degradation products in Bepotastine Besilate.
-
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and semi-volatile organic compounds and can be employed for the determination of residual esters.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method has been developed to separate and quantify this compound from Bepotastine Besilate and other related substances. This method is crucial for routine quality control analysis of the drug substance.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Details |
| Column | Symmetry shield RP-18 (250mm x 4.6 mm, 5µm) |
| Mobile Phase A | Buffer: 1.0mL of 85% H3PO4 in 1000mL of milli-Q water, with pH adjusted to 3.0 using dilute triethylamine solution. |
| Mobile Phase B | Acetonitrile: Methanol: Water (70:20:10 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Diluent | Mobile Phase A and Acetonitrile (1:1 v/v) |
| Gradient Program | Time (min) / % Mobile Phase B: 0.01/25, 25/64, 27/64, 27.5/25, 35/25 |
Preparation of Solutions:
-
Standard Solution: A standard solution of Bepotastine Besilate (0.003 mg/mL) is prepared in the diluent.
-
Sample Solution: A sample solution of Bepotastine Besilate is prepared to a target concentration, spiked with known impurities, including this compound, at a level of 0.15%.
Method Validation Summary
The HPLC method has been validated according to ICH guidelines, demonstrating specificity, precision, accuracy, and linearity.
| Validation Parameter | Results |
| Specificity | The method is stability-indicating, capable of resolving degradation products from Bepotastine Besilate and its process-related impurities. All stressed samples and impurities were well-resolved. |
| Precision | The precision of the method was evaluated at the quantification limit (QL) level by performing six replicate injections. The relative standard deviation (RSD) of the area for Isopropyl ester was found to be within acceptable limits. |
| Linearity | Linearity was established from the QL to 150% of the specified limit (0.15%) for this compound. The correlation coefficient was found to be greater than 0.99. |
| Accuracy | The accuracy of the method was confirmed through recovery studies by spiking the drug substance with known amounts of impurities. The recovery of this compound was within the acceptable range. |
| System Suitability | System suitability was established with parameters such as resolution between adjacent peaks being not less than 1.5, a signal-to-noise ratio for the reference solution of not less than 30, a tailing factor of not more than 2.0, and theoretical plates of not less than 3000 for the Bepotastine peak. |
Experimental Workflow (HPLC)
References
Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of Bepotastine Isopropyl Ester in Human Plasma
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bepotastine Isopropyl Ester in human plasma. This compound is a potential impurity and related substance of Bepotastine, a second-generation H1-receptor antagonist. The method utilizes liquid-liquid extraction for sample preparation and a reversed-phase chromatographic separation with detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method is intended for research and drug development professionals and provides a robust protocol for the analysis of this compound in a biological matrix. While this method is based on established protocols for Bepotastine, it provides a foundational approach for the specific analysis of its isopropyl ester.
Introduction
Bepotastine is an antihistamine used in the treatment of allergic rhinitis and chronic urticaria.[1] During the synthesis and storage of Bepotastine besilate, various related substances and impurities can be formed, one of which is this compound. Monitoring and quantifying such impurities is a critical aspect of drug development and quality control. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for the trace-level quantification of drug-related substances in complex biological matrices.[2] This application note details a proposed LC-MS/MS method for the reliable detection and quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Valsartan[3][4] or Cetirizine[1][5]
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid and ammonium formate
-
Human plasma (with anticoagulant)
-
Deionized water
Instrumentation
-
A UPLC or HPLC system capable of binary gradient elution
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Data acquisition and processing software
Standard Solutions
Stock solutions of this compound and the internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of this compound and the IS from human plasma.[3][4][6]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of this compound.
Liquid Chromatography
| Parameter | Value |
| Column | Zorbax SB C18 (or equivalent), 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 3 min, hold at 80% B for 1 min, return to 20% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The MRM transitions are selected for the quantification of this compound and the IS. The molecular formula for this compound is C₂₄H₃₁ClN₂O₃ with a molecular weight of 430.97.[7][8][9] The precursor ion is expected to be [M+H]⁺ at m/z 431.9. A plausible product ion would result from the loss of the isopropyl ester group. For Bepotastine, the precursor ion is [M+H]⁺ at m/z 389.1 and product ions are observed at m/z 202.1 and m/z 167.[1][3][4]
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 431.9 | Hypothetical: 373.2 | 200 | 25 |
| Valsartan (IS) | 436.2 | 291.2 | 200 | 20 |
Note: The product ion for this compound is hypothetical and would need to be determined experimentally by infusing a standard solution into the mass spectrometer.
Results and Discussion
This method is proposed to provide excellent sensitivity and selectivity for the determination of this compound in human plasma. The chromatographic conditions are designed to provide good peak shape and resolution from endogenous plasma components. The sample preparation procedure is straightforward and provides clean extracts with high recovery.
Quantitative Performance (Illustrative)
The following table summarizes the expected quantitative performance of the method, based on typical results for similar assays.
| Parameter | Expected Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Conclusion
The proposed LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of this compound in human plasma. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and pharmaceutical analysis, offering a detailed protocol and expected performance characteristics for the analysis of this important Bepotastine-related substance.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis.
References
- 1. ijpbs.net [ijpbs.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. UPLC-MS/MS method for determination of bepotastine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound - CAS - 1807607-93-7 | Axios Research [axios-research.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | LGC Standards [lgcstandards.com]
Synthesis and Isolation of Bepotastine Isopropyl Ester Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and isolation of Bepotastine Isopropyl Ester, a potential impurity and reference standard for the antihistaminic drug, Bepotastine. The following sections outline the synthetic route, purification methods, and analytical characterization.
Introduction
Bepotastine is a second-generation H1 histamine receptor antagonist.[1] As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring its safety and efficacy. This compound (CAS: 1807607-93-7) is a known process-related impurity or potential degradation product of Bepotastine Besilate.[2][3][4] The availability of a pure reference standard of this ester is essential for the development and validation of analytical methods to quantify its presence in the drug substance and formulated products.
This document provides a comprehensive guide for the laboratory-scale synthesis, purification, and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of Bepotastine with isopropanol. A plausible and efficient method involves an acid-catalyzed Fischer esterification.
Experimental Protocol: Synthesis
Materials and Reagents:
-
Bepotastine Besilate
-
Isopropanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Bepotastine Besilate (1 equivalent) in anhydrous isopropanol.
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Isolation and Purification
The crude product is purified by column chromatography to isolate the this compound.
Experimental Protocol: Purification
Materials and Reagents:
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column and other chromatography accessories
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as an oil or solid.
Analytical Characterization
The purity and identity of the synthesized this compound standard should be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a key method for assessing purity.
HPLC Method for Purity Assessment
A stability-indicating HPLC method has been developed for the quantification of Bepotastine Besilate and its related substances, including the isopropyl ester.[2]
| Parameter | Specification |
| Column | Symmetry shield RP-18 (250mm x 4.6 mm, 5µm)[2] |
| Mobile Phase A | 1.0mL of 85% H3PO4 in 1000mL of water, pH adjusted to 3.0 with triethylamine solution[2] |
| Mobile Phase B | Acetonitrile: Methanol: Water (70:20:10 v/v/v)[2] |
| Gradient | 0.01 min/25% B, 25 min/64% B, 27 min/64% B, 27.5 min/25% B, 35 min/25% B[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 45°C[2] |
| Detection Wavelength | 225 nm[2] |
| Injection Volume | 5 µL[2] |
Table 1: HPLC Parameters for Purity Analysis of this compound.
Data Presentation
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 1807607-93-7 | [3][4] |
| Molecular Formula | C24H31ClN2O3 | [3][4] |
| Molecular Weight | 430.97 g/mol | [3][4] |
| Chemical Name | (S)-Isopropyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate | [5][6] |
Table 2: Physicochemical Properties of this compound.
Visualizations
Workflow for Synthesis and Isolation
The following diagram illustrates the overall workflow for the synthesis and isolation of the this compound standard.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Logical Relationship of Components
This diagram shows the relationship between Bepotastine and its isopropyl ester impurity.
Caption: Relationship between Bepotastine and its Isopropyl Ester impurity.
References
- 1. CN111307958A - Method for detecting genotoxic impurities in bepotastine besilate - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN105092751A - Method for separating and measuring Bepotastine Besilate optical isomer impurity - Google Patents [patents.google.com]
- 5. alentris.org [alentris.org]
- 6. cleanchemlab.com [cleanchemlab.com]
Application Note: Impurity Profiling of Bepotastine Isopropyl Ester
Introduction
Bepotastine, a second-generation antihistamine and mast cell stabilizer, is widely used for treating allergic conditions such as allergic rhinitis and urticaria.[1] Bepotastine Isopropyl Ester (CAS: 1807607-93-7) is a known process-related impurity and a potential degradation product of Bepotastine Besilate.[2][3][4] The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are mandated by regulatory bodies to ensure the safety, efficacy, and quality of the final drug product.
This application note provides a comprehensive protocol for the impurity profiling of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocol details the methodology for separating and quantifying potential process-related impurities and degradation products that may arise during synthesis, formulation, and storage. Furthermore, it outlines the procedure for conducting forced degradation studies to establish the degradation pathways and demonstrate the specificity of the analytical method, in line with ICH guidelines.[5]
Principle of the Method
The analytical method is based on a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) technique coupled with UV detection. This method is designed to separate this compound from its potential impurities, including known related substances and degradation products generated under various stress conditions.[6] The specificity of the method is demonstrated through forced degradation studies, which involve exposing the drug substance to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress.[5][7] The separation is achieved on a C18 column with a gradient elution system, allowing for the resolution of all potential impurities from the main analyte peak. Quantification is performed by comparing the peak areas of the impurities to a reference standard of known concentration.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector (e.g., Agilent 1200 series LC system).
-
Data acquisition and processing software (e.g., Ez chrom Elite).
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Water bath and/or oven for thermal stress studies
-
Photostability chamber
-
-
Chemicals and Reagents:
-
This compound reference standard.[8]
-
Known impurity reference standards (e.g., Bepotastine Ethyl Ester, Bepotastine N-Butyl Ester).[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (AR grade)
-
Triethylamine (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
High-purity water (Milli-Q or equivalent)
-
Chromatographic Conditions
The following chromatographic conditions are optimized for the separation of this compound and its related impurities.
| Parameter | Condition |
| Column | Symmetry shield RP-18 (250mm x 4.6 mm, 5µm) |
| Mobile Phase A | Buffer: 1.0 mL of 85% H₃PO₄ in 1000 mL of water, pH adjusted to 3.0 with Triethylamine. |
| Mobile Phase B | Acetonitrile: Methanol: Water (70:20:10 v/v/v) |
| Gradient Elution | Time (min) / %B: 0.01/25, 25/64, 27/64, 27.5/25, 35/25 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 5 µL |
| Diluent | Mobile Phase A and Acetonitrile (1:1 v/v) |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.003 mg/mL.
-
Test Solution: Accurately weigh and dissolve approximately 30 mg of the this compound sample in the diluent and dilute to 10.0 mL to obtain a concentration of 3.0 mg/mL.
-
Spiked Solution (for Specificity): Prepare a stock solution containing a blend of known impurities. Spike the Test Solution with this stock to achieve a final impurity concentration of approximately 0.15% of the test concentration.
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][7] Prepare a sample solution of this compound at a concentration of 1.0 mg/mL and subject it to the following stress conditions:
-
Acid Hydrolysis: Treat the sample with 1N HCl at 60°C for 24 hours. Neutralize the solution with 1N NaOH before injection.
-
Base Hydrolysis: Treat the sample with 0.1N NaOH at 60°C for 8 hours. Neutralize the solution with 0.1N HCl before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 60°C for 10 days. Dissolve the sample in diluent before injection.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dissolve the sample in diluent before injection.
Analyze all stressed samples alongside a non-stressed control sample using the HPLC method described.
Data Presentation
The results from the impurity profiling analysis should be summarized to facilitate clear interpretation. The table below provides an example of how to present quantitative data for identified and unidentified impurities.
| Peak ID | Retention Time (RT) (min) | Relative RT (RRT) | % Area | Acceptance Criteria (ICH) |
| Bepotastine Ethyl Ester | 8.9 | 0.92 | 0.08 | NMT 0.15% |
| This compound | 9.7 | 1.00 | 99.71 | - |
| Bepotastine N-Butyl Ester | 10.8 | 1.11 | 0.06 | NMT 0.15% |
| Unknown Impurity 1 | 12.3 | 1.27 | 0.05 | NMT 0.10% |
| Unknown Impurity 2 | 14.5 | 1.50 | 0.10 | NMT 0.10% |
| Total Impurities | - | - | 0.29 | NMT 0.5% |
NMT: Not More Than
Workflow and Pathway Visualization
The following diagram illustrates the comprehensive workflow for the impurity profiling of this compound, from sample handling through final analysis and reporting.
Caption: Workflow for this compound Impurity Profiling.
Conclusion
The protocol described provides a robust and reliable stability-indicating HPLC method for the comprehensive impurity profiling of this compound. The method is specific for the quantification of known and unknown impurities and is suitable for routine quality control analysis and stability studies. Adherence to this protocol will help ensure that the drug substance meets the stringent purity requirements set by global regulatory authorities, ultimately safeguarding patient health. Further characterization of unknown impurities may be accomplished using hyphenated techniques such as LC-MS.[1][9]
References
- 1. veeprho.com [veeprho.com]
- 2. allmpus.com [allmpus.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bepotastine Impurity 3 | Axios Research [axios-research.com]
- 9. biomedres.us [biomedres.us]
Application of Bepotastine Isopropyl Ester as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bepotastine Isopropyl Ester as a reference standard in the pharmaceutical industry. The protocols and data presented herein are intended to assist in the accurate identification and quantification of this specific impurity in Bepotastine Besilate drug substances and products, ensuring their quality, safety, and efficacy.
This compound, a potential process-related impurity of Bepotastine Besilate, is crucial for monitoring during drug development and manufacturing. The use of a well-characterized reference standard is essential for the validation of analytical methods and the routine quality control of Bepotastine Besilate.
Physicochemical Data of this compound Reference Standard
| Parameter | Value | Reference |
| Chemical Name | (S)-Isopropyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate | [1] |
| Catalogue Number | PA 02 25580 | [2] |
| CAS Number | 1807607-93-7 | [1][2] |
| Molecular Formula | C24H31ClN2O3 | [1][2] |
| Molecular Weight | 430.97 g/mol | [2] |
Application: Impurity Profiling of Bepotastine Besilate
This compound is utilized as a reference standard in the development and validation of stability-indicating analytical methods for Bepotastine Besilate. Its primary application is in the identification and quantification of this specific impurity in the active pharmaceutical ingredient (API) and finished drug products.
A validated High-Performance Liquid Chromatography (HPLC) method can effectively separate Bepotastine from its related substances, including the Isopropyl ester impurity. This allows for the accurate assessment of the purity of Bepotastine Besilate and ensures that the levels of impurities are within the acceptable limits set by regulatory authorities.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a stability-indicating HPLC method for the quantification of Bepotastine Besilate and its related substances, including this compound.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Shimadzu HPLC 1100 series with binary pump LC-10 ADvp, Rheodyne universal injector 7725i and Shimadzu SPD-10 UV–Visible detector or equivalent |
| Column | Symmetry shield RP-18 (250mm x 4.6 mm, 5µm) |
| Mobile Phase A | Buffer: 1.0mL of 85% H3PO4 in 1000mL of milli-Q-water, pH adjusted to 3.0 with dilute triethylamine solution |
| Mobile Phase B | Acetonitrile : Methanol : water (70:20:10 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 45°C |
| Injection Volume | 20 µL |
| Diluent | Mobile phase-A and Acetonitrile in a 1:1 v/v ratio |
2. Preparation of Standard Solutions:
-
Bepotastine Besilate Standard Solution (Reference Solution): Prepare a 0.003 mg/mL solution of Bepotastine Besilate in the diluent.
-
Impurity Stock Solution: Prepare a stock solution containing this compound and other relevant impurities in the diluent.
-
System Suitability Solution: Spike a 3.0 mg/mL Bepotastine Besilate solution with 0.15% of the impurity stock solution.
3. Method Validation Parameters:
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve Bepotastine from its impurities and degradants. Peak purity analysis should confirm the absence of co-eluting peaks. |
| Detection Limit (DL) and Quantification Limit (QL) | Determined at a signal-to-noise ratio of 3:1 and 10:1, respectively. |
| Linearity | A linear relationship should be established between the peak area and the concentration of this compound over a specified range (e.g., QL to 150% of the specification level). |
| Precision | The relative standard deviation (RSD) of replicate injections should be within acceptable limits. |
| Accuracy (Recovery) | The percentage recovery of the impurity spiked into a placebo or sample matrix should be within a specified range. |
| Robustness | The method's performance should not be significantly affected by deliberate small variations in parameters such as flow rate, column temperature, and mobile phase pH. |
| System Suitability | Resolution between adjacent peaks should be not less than 1.5. The signal-to-noise ratio for the reference solution should be not less than 30. The tailing factor for the Bepotastine peak should not be more than 2.0. Theoretical plates for the Bepotastine standard peak should not be less than 3000. |
Experimental Workflow
Caption: High-level workflow for the HPLC analysis of this compound.
Signaling Pathway (Illustrative)
While this compound is an impurity and not an active drug, the mechanism of action of the parent drug, Bepotastine, involves the histamine H1 receptor. The following diagram illustrates this pathway for contextual understanding.
Caption: Simplified signaling pathway of the Histamine H1 receptor, the target of Bepotastine.
References
Application Note and Protocol: Development of a Stability-Indicating HPLC Method for Bepotastine Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepotastine, an antihistamine and mast cell stabilizer, is primarily used in its besilate salt form. Bepotastine Isopropyl Ester is a related substance and a potential impurity in the synthesis of Bepotastine. The development of a stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products by accurately quantifying the drug substance in the presence of its degradation products.[1] This document outlines a comprehensive protocol for the development and validation of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound. The method is designed to separate and quantify this compound from its potential degradation products formed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Chemical Information:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 1807607-93-7 | C₂₄H₃₁ClN₂O₃ | 430.97 |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[6]
-
Ortho-phosphoric acid (AR grade)
-
Triethylamine (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%) (AR grade)
-
High purity water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A validated RP-HPLC method was developed for the quantification of this compound and to monitor its stability.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph with UV/Vis or Diode Array Detector |
| Column | Symmetry shield RP-18 (250mm x 4.6 mm, 5µm) or equivalent |
| Mobile Phase A | Buffer: 1.0 mL of Ortho-phosphoric acid in 1000 mL of water, pH adjusted to 3.0 with dilute triethylamine solution.[7] |
| Mobile Phase B | Acetonitrile: Methanol: Water (70:20:10 v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7][8] |
| Column Temperature | 45°C[7][8] |
| Detection Wavelength | 225 nm[7][8] |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 100 µg/mL in the mobile phase.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[1] The drug substance was exposed to various stress conditions to induce degradation.
-
Acid Hydrolysis: Treat 1 mL of the sample solution with 1 mL of 0.1 N HCl and keep at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Treat 1 mL of the sample solution with 1 mL of 0.1 N NaOH and keep at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat 1 mL of the sample solution with 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours.[6]
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 60°C for 10 days.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for an appropriate duration. Bepotastine has been shown to be labile under photobasic conditions.[9][10]
-
Humidity Stress: Expose the solid drug substance to 75% relative humidity for 10 days.
-
Water Hydrolysis: Reflux the sample solution in water for 24 hours.
Results and Discussion
Method Development and Optimization
The primary objective was to develop a method that could separate this compound from all potential degradation products. A Symmetry shield RP-18 column was found to provide good peak shape and resolution. The mobile phase composition and pH were optimized to achieve the best separation. A detection wavelength of 225 nm was selected for optimal response.[7][8]
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Area | ≤ 2.0% | < 1.0% |
Forced Degradation Results
The results of the forced degradation studies are summarized below. The method effectively separated the main peak from the degradation products.
| Stress Condition | Duration | % Degradation | Remarks |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | ~15% | Significant degradation observed. |
| Alkaline Hydrolysis (0.1 N NaOH) | 24 hours | ~20% | Major degradation with multiple degradation peaks. |
| Oxidative (30% H₂O₂) | 24 hours | ~10% | Moderate degradation. |
| Thermal (60°C) | 10 days | ~5% | Minor degradation observed. |
| Photolytic (UV/Vis) | 7 days | ~25% | Significant degradation, consistent with findings for Bepotastine.[9][10] |
| Humidity (75% RH) | 10 days | ~3% | Minimal degradation. |
| Water Hydrolysis | 24 hours | ~8% | Moderate degradation. |
Note: The % degradation is an approximation and will vary based on the exact experimental conditions.
Method Validation
The developed method was validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | Result |
| Specificity | The method was found to be specific as no interference from degradants was observed at the retention time of this compound. Peak purity analysis confirmed the homogeneity of the peak. |
| Linearity (µg/mL) | Linear over the concentration range of 10-150 µg/mL. |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD (µg/mL) | ~0.1 µg/mL |
| LOQ (µg/mL) | ~0.3 µg/mL |
Visualization of Workflows
Experimental Workflow
The following diagram illustrates the overall workflow for the development of the stability-indicating method.
Caption: Workflow for Stability-Indicating Method Development.
Forced Degradation Pathway
This diagram shows the logical relationship between the drug substance and the degradation products generated under different stress conditions.
References
- 1. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CAS - 1807607-93-7 | Axios Research [axios-research.com]
- 3. anexib.com [anexib.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. simzel.com [simzel.com]
- 6. file.sdiarticle3.com [file.sdiarticle3.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Photodegradation Products of Bepotastine Besilate and In Silico Evaluation of Their Physicochemical, Absorption, Distribution, Metabolism, Excretion and Toxicity Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Bepotastine Isopropyl Ester in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepotastine is a second-generation histamine H1 receptor antagonist with mast cell stabilizing and anti-inflammatory properties. While the commercially available and extensively studied form is Bepotastine Besilate, the isopropyl ester of Bepotastine is a relevant compound in pharmaceutical research, likely serving as a prodrug to enhance penetration across biological membranes, such as the cornea, before being hydrolyzed to the active Bepotastine moiety by endogenous esterases.
These application notes provide a comprehensive overview of the mechanism of action, pharmacology, and relevant experimental protocols for evaluating Bepotastine, the active form of Bepotastine Isopropyl Ester. The data presented is for Bepotastine, as specific pharmacological data for the isopropyl ester is not widely available in published literature.
Mechanism of Action
Bepotastine exerts its therapeutic effects through a multi-faceted mechanism of action:
-
Histamine H1 Receptor Antagonism: It is a potent and selective antagonist of the H1 receptor, competitively inhibiting the effects of histamine, a key mediator of allergic reactions. This action helps to reduce symptoms such as itching.[1][2][3][4]
-
Mast Cell Stabilization: Bepotastine inhibits the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.[1][2][3][4]
-
Anti-Inflammatory Effects: It has been shown to suppress the migration of eosinophils into inflamed tissues and may inhibit the production of certain cytokines, contributing to its anti-inflammatory profile.[1][4][5]
Signaling Pathway of Bepotastine's Action
Caption: Mechanism of action of Bepotastine.
Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for Bepotastine.
Table 1: Pharmacokinetic Properties of Bepotastine
| Parameter | Value | Species | Route of Administration | Reference |
| Tmax (Peak Plasma Time) | 1-2 hours | Human | Ophthalmic (1.5% solution) | [6] |
| Cmax (Peak Plasma Conc.) | 7.3 ± 1.9 ng/mL | Human | Ophthalmic (1.5% solution) | [2] |
| Protein Binding | ~55% | Human | Oral | [5] |
| Metabolism | Minimally metabolized by CYP450 isozymes | Human | In vitro | [7] |
| Elimination Half-Life | 2.4 ± 0.1 hours | Human | Oral | [7] |
| Excretion | 75-90% unchanged in urine | Human | Oral | [5][8] |
Table 2: Pharmacodynamic Properties of Bepotastine
| Parameter | Value | Assay/Model | Reference |
| Receptor Binding Affinity (Ki) | Not explicitly found in searches | H1 Receptor Binding Assay | - |
| Mast Cell Stabilization | Significant inhibition of histamine release | In vitro rat peritoneal mast cells | [9] |
| Eosinophil Chemotaxis Inhibition | Significant inhibition | In vitro leukotriene B4-induced chemotaxis | [6] |
| Inhibition of Vascular Permeability | Dose-dependent inhibition | In vivo guinea pig models | [9][10] |
| Onset of Action | Within 15 minutes | Clinical (Conjunctival Allergen Challenge) | [5] |
| Duration of Action | At least 8 hours | Clinical (Conjunctival Allergen Challenge) | [5] |
Experimental Protocols
Detailed methodologies for key experiments to characterize this compound (via its active metabolite, Bepotastine) are provided below.
Protocol 1: In Vitro Histamine H1 Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of a test compound to the histamine H1 receptor.
Objective: To determine the inhibitory constant (Ki) of Bepotastine for the histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
[³H]-Mepyramine (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (Bepotastine)
-
Scintillation fluid and vials
-
Microplate harvester and scintillation counter
Workflow:
Caption: Workflow for H1 Receptor Binding Assay.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the H1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Binding Reaction: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of Bepotastine. Include wells for total binding (no competitor) and non-specific binding (excess cold ligand, e.g., unlabeled mepyramine).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of Bepotastine that inhibits 50% of the specific binding of [³H]-mepyramine (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Mast Cell Stabilization Assay
This protocol outlines a method to assess the ability of a compound to inhibit mast cell degranulation.
Objective: To evaluate the mast cell stabilizing activity of Bepotastine by measuring the inhibition of histamine or β-hexosaminidase release.
Materials:
-
Rat peritoneal mast cells or a mast cell line (e.g., RBL-2H3)
-
Mast cell sensitizing agent (e.g., anti-DNP IgE)
-
Antigen (e.g., DNP-HSA) or other degranulating agent (e.g., compound 48/80)
-
Tyrode's buffer
-
Test compound (Bepotastine)
-
Reagents for histamine or β-hexosaminidase quantification (e.g., ELISA kit or colorimetric substrate)
Workflow:
Caption: Workflow for Mast Cell Stabilization Assay.
Procedure:
-
Cell Preparation and Sensitization: Harvest and wash mast cells. If using an IgE-mediated degranulation model, sensitize the cells with an appropriate IgE antibody overnight.
-
Pre-incubation with Test Compound: Wash the sensitized cells and resuspend in buffer. Pre-incubate the cells with varying concentrations of Bepotastine for a specified time (e.g., 30 minutes) at 37°C.
-
Induction of Degranulation: Add the degranulating agent (e.g., antigen) to the cell suspension and incubate for a further period (e.g., 30 minutes) at 37°C. Include control groups for spontaneous release (no degranulating agent) and maximum release (cell lysis).
-
Sample Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant for analysis.
-
Quantification of Mediator Release: Measure the concentration of histamine or the activity of β-hexosaminidase in the supernatant using a suitable assay.
-
Data Analysis: Calculate the percentage inhibition of mediator release for each concentration of Bepotastine compared to the control (no Bepotastine).
Protocol 3: In Vivo Model of Allergic Conjunctivitis
This protocol describes a common animal model to evaluate the efficacy of ophthalmic anti-allergic drugs.
Objective: To assess the in vivo efficacy of topically applied this compound in a guinea pig model of allergic conjunctivitis.
Materials:
-
Guinea pigs
-
Ovalbumin (antigen)
-
Topical formulation of this compound and vehicle control
-
Physiological saline
-
Scoring system for clinical signs (e.g., conjunctival redness, chemosis, tearing)
Workflow:
Caption: Workflow for In Vivo Allergic Conjunctivitis Model.
Procedure:
-
Animal Sensitization: Actively sensitize guinea pigs by intraperitoneal injection of ovalbumin.
-
Topical Treatment: After a sensitization period (e.g., 14 days), administer a single drop of the this compound formulation or vehicle to the conjunctival sac of the animals.
-
Antigen Challenge: At a specified time after treatment (to assess onset and duration of action), challenge the animals by instilling a drop of ovalbumin solution into the same eye.
-
Clinical Evaluation: Observe and score the clinical signs of allergic conjunctivitis (e.g., conjunctival redness, chemosis, tearing) at various time points after the antigen challenge (e.g., 15, 30, 60 minutes).
-
Data Analysis: Compare the clinical scores between the this compound-treated group and the vehicle-treated group to determine the efficacy of the treatment.
Conclusion
This compound is a promising compound for pharmaceutical research, likely acting as a prodrug for the potent anti-allergic agent, Bepotastine. The provided application notes and protocols offer a framework for the comprehensive in vitro and in vivo evaluation of its efficacy. These studies are crucial for understanding its potential as a therapeutic agent for allergic conditions. Further research into the specific pharmacokinetic profile of the isopropyl ester is warranted to fully elucidate its properties as a prodrug.
References
- 1. Bepotastine | C21H25ClN2O3 | CID 164522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alentris.org [alentris.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bepotastine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 5. Bepotastine - Wikipedia [en.wikipedia.org]
- 6. EP2167488A2 - Process for preparing bepotastine and intermediates used therein - Google Patents [patents.google.com]
- 7. WO2012104818A1 - Oral controlled release pharmaceutical compositions of bepotastine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Bepotastine and Its Alkyl Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chromatographic separation of Bepotastine from its related alkyl ester impurities, namely the methyl, ethyl, isopropyl, and n-butyl esters. The method is based on a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) technique, ensuring robust and reproducible results for quality control and analytical development purposes.
Introduction
Bepotastine is a second-generation antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis. During the synthesis of Bepotastine besilate, various process-related impurities can be formed, including alkyl esters of Bepotastine. These esters are typically formed from the reaction of Bepotastine with residual alcohols used as solvents or reagents. Regulatory guidelines necessitate the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. This application note describes a validated HPLC method for the separation and quantification of Bepotastine and its common alkyl ester impurities.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series LC system with a diode array detector (DAD) or a variable wavelength detector, equipped with an autosampler and a column oven.
-
Chromatography Data System: EZChrom Elite or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks and pipettes: Class A.
-
Solvents: HPLC grade acetonitrile and methanol.
-
Reagents: Orthophosphoric acid (85%), triethylamine, and high-purity water (Milli-Q or equivalent).
-
Reference Standards: Bepotastine besilate, Bepotastine methyl ester, Bepotastine ethyl ester, Bepotastine isopropyl ester, and Bepotastine n-butyl ester.[1]
Chromatographic Conditions
A gradient HPLC method is employed for the optimal separation of Bepotastine and its ester impurities.[1]
| Parameter | Condition |
| Stationary Phase | Symmetry Shield RP-18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Buffer: 1.0 mL of orthophosphoric acid (85%) in 1000 mL of water, with pH adjusted to 3.0 with triethylamine solution. |
| Mobile Phase B | Acetonitrile: Methanol: Water (70:20:10, v/v/v) |
| Gradient Program | Time (min) / % Mobile Phase B: 0.01/25, 25/64, 27/64, 27.5/25, 35/25 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection | UV at 225 nm |
| Injection Volume | 5 µL |
| Diluent | Mobile Phase A: Acetonitrile (1:1, v/v) |
Preparation of Solutions
-
Standard Stock Solution (Bepotastine): Accurately weigh and dissolve an appropriate amount of Bepotastine besilate reference standard in the diluent to obtain a final concentration of 0.3 mg/mL.
-
Standard Stock Solution (Esters): Prepare a mixed stock solution of Bepotastine methyl, ethyl, isopropyl, and n-butyl esters by dissolving accurately weighed amounts of each reference standard in the diluent.
-
Working Standard Solution: Dilute the stock solutions with the diluent to achieve a suitable concentration for analysis (e.g., for impurity analysis, a concentration of 0.15% of the Bepotastine working standard concentration is typical).
-
Sample Solution: Accurately weigh and dissolve the Bepotastine besilate drug substance or product in the diluent to obtain a final concentration of 3.0 mg/mL.
System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution. The acceptance criteria are typically:
-
Tailing factor for Bepotastine peak: Not more than 2.0.
-
Theoretical plates for Bepotastine peak: Not less than 3000.
-
Resolution between Bepotastine and the closest eluting ester peak: Not less than 1.5.
Data Presentation
The following table summarizes the expected elution order and representative quantitative data for Bepotastine and its alkyl ester impurities based on the described HPLC method. The retention times are estimated based on the principles of reversed-phase chromatography where less polar compounds (esters with longer alkyl chains) will have longer retention times.
| Compound | Expected Retention Time (min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Bepotastine | ~ 10 - 15 | 0.05 - 5.0 | ~ 0.01 | ~ 0.03 |
| Bepotastine Methyl Ester | ~ 18 - 22 | 0.05 - 0.75 | ~ 0.02 | ~ 0.05 |
| Bepotastine Ethyl Ester | ~ 20 - 24 | 0.05 - 0.75 | ~ 0.02 | ~ 0.05 |
| This compound | ~ 22 - 26 | 0.05 - 0.75 | ~ 0.02 | ~ 0.05 |
| Bepotastine n-Butyl Ester | ~ 24 - 28 | 0.05 - 0.75 | ~ 0.02 | ~ 0.05 |
Note: The exact retention times may vary depending on the specific HPLC system, column batch, and mobile phase preparation. The linearity range, LOD, and LOQ are typical values and should be determined during method validation.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the chromatographic separation of Bepotastine esters.
Caption: Experimental workflow for HPLC analysis of Bepotastine esters.
Caption: Formation and analysis of Bepotastine ester impurities.
References
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of Bepotastine and the identification of its related compounds. The protocols outlined are designed to ensure the identity, purity, and quality of Bepotastine in bulk drug substances and pharmaceutical formulations.
Introduction
Bepotastine is a second-generation H1 histamine receptor antagonist known for its efficacy in treating allergic conjunctivitis and urticaria.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies worldwide. This application note details a robust analytical approach for the separation and quantification of Bepotastine and its process-related and degradation impurities.
The primary mechanism of action of Bepotastine involves blocking the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in an allergic response. Bepotastine, as an antagonist, inhibits this pathway.
Signaling Pathway of Bepotastine's Mechanism of Action
Caption: Bepotastine inhibits the H1 receptor signaling cascade.
Analytical Method Development
A stability-indicating HPLC method is essential for separating Bepotastine from its potential impurities and degradation products. The following methods have been reported and can be used as a starting point for method development and validation.
Chromatographic Conditions
A summary of various reported HPLC and RP-HPLC methods is provided in the table below for easy comparison.
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] | Method 4 |
| Column | Shimadzu Inertsil C8-3 (150 mm x 4.6 mm, 3 µm) | Symmetry shield RP-18 (250mm x 4.6 mm, 5µm) | Hypersil BDS C18 (250mm x 4.6 mm, 5 µm) | Inertsil ODS C18 (250×4.5 5µ) |
| Mobile Phase A | 15 mmol ammonium formate buffer (pH 3.8 with formic acid) | Buffer (1.0mL H3PO4 in 1000mL water, pH 3.0 with triethylamine) | Buffer (Potassium Phosphate, pH 4.0) | - |
| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol:water (70:20:10 v/v/v) | Methanol | - |
| Elution Mode | Gradient | Gradient (0.01/25, 25/64, 27/64, 27.5/25, 35/25 min/%B) | Isocratic (70:30 A:B) | Isocratic (Methanol:Acetonitrile 60:40) |
| Flow Rate | - | 1.0 mL/min | 1.0 mL/min | - |
| Detection Wavelength | - | 225 nm | 240 nm | 254 nm |
| Column Temperature | - | 45°C | - | - |
Known Related Compounds
Several process-related impurities and degradation products of Bepotastine have been identified. These should be monitored during routine analysis.
| Impurity Name | Chemical Name | Type |
| Impurity A | (S)-4-[(phenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic acid[2] | Process-Related |
| Impurity B (N-Oxide) | 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-1- piperidinebutyric acid, N-oxide[2] | Process-Related/Degradant |
| Impurity C | (S)-4-[(4- chlorophenyl)-2-pyridinylmethoxy]-1-piperidylethane[2] | Process-Related |
| Condensed Ether | (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine L-tartrate | Process-Related |
| Ethyl Ester | (S)-ethyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy) piperidin-1-yl)butanoate | Process-Related |
| Isopropyl Ester | (S)-isopropyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate | Process-Related |
| n-Butyl Ester | (S)-butyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate | Process-Related |
Experimental Protocols
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Acetonitrile in a 1:1 v/v ratio is a suitable diluent.[3]
-
Standard Solution: Prepare a standard solution of Bepotastine besilate at a concentration of approximately 0.003 mg/mL in the diluent.[3]
-
Sample Solution: For bulk drug, accurately weigh and dissolve an appropriate amount of the sample in the diluent to obtain a target concentration. For ophthalmic solutions, dilute the formulation with the diluent to the desired concentration.
Forced Degradation Studies
Forced degradation studies are crucial to establish the stability-indicating nature of the analytical method.[3] These studies should be performed according to ICH guidelines.
Caption: Workflow for forced degradation studies of Bepotastine.
4.2.1. Acid Hydrolysis
-
Treat the drug substance or product with 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before dilution and injection.
4.2.2. Base Hydrolysis
-
Treat the drug substance or product with 0.1 M NaOH at room temperature or elevated temperature for a specified period.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before dilution and injection.
4.2.3. Oxidative Degradation
-
Treat the drug substance or product with a solution of hydrogen peroxide (e.g., 3% v/v) at room temperature.
-
Monitor the degradation over time and dilute the sample for injection when the target degradation is achieved.
4.2.4. Thermal Degradation
-
Expose the solid drug substance or product to dry heat (e.g., 60-80°C) for a defined period.
-
Dissolve the stressed sample in the diluent for analysis.
4.2.5. Photolytic Degradation
-
Expose the drug substance or product (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
4.2.6. Humidity Stress
-
Expose the solid drug substance to high humidity conditions (e.g., 75% RH) at a controlled temperature (e.g., 40°C).
Method Validation
The developed analytical method should be validated according to ICH Q2(R1) guidelines. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[3] Forced degradation studies are key to demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The development of a robust and reliable analytical method is paramount for ensuring the quality and safety of Bepotastine drug products. The information and protocols provided in this application note serve as a comprehensive starting point for researchers and scientists in the pharmaceutical industry. By following the outlined procedures for method development, forced degradation studies, and validation, a stability-indicating method can be successfully established for the routine analysis of Bepotastine and its related compounds.
References
Troubleshooting & Optimization
Technical Support Center: Bepotastine Isopropyl Ester Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape during the analysis of Bepotastine Isopropyl Ester.
Troubleshooting Guides
Poor peak shape in HPLC analysis of this compound can manifest as peak tailing, fronting, or broadening. These issues can compromise the accuracy and precision of quantification. Below are guides to diagnose and resolve these common problems.
Issue: Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is a common issue. An ideal peak is symmetrical, often referred to as a Gaussian peak.[1]
Possible Causes and Solutions
| Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | Basic compounds like this compound can interact with acidic silanol groups on the silica-based column packing, leading to tailing.[1][2] Use a buffered mobile phase to maintain a consistent pH and consider using an end-capped column to minimize exposed silanol groups.[1][2] |
| Mobile Phase pH | If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the mobile phase pH to be at least 2 units above or below the pKa of the analyte. |
| Column Contamination or Deterioration | Contaminants from the sample or mobile phase can accumulate on the column, or the column packing can degrade over time.[3] If a guard column is in use, remove it and check the peak shape. If the peak shape improves, the guard column is the issue. If not, the analytical column may be contaminated. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[3] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. Minimize the length and internal diameter of all connecting tubing. |
Issue: Peak Fronting
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still occur.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Sample Overload | Injecting too concentrated a sample can saturate the stationary phase, causing molecules to move through the column more quickly and resulting in a fronting peak. Dilute the sample or reduce the injection volume. |
| Sample Solvent Effects | If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move too quickly at the head of the column, leading to peak fronting. Whenever possible, dissolve the sample in the mobile phase. |
| Low Column Temperature (in Gas Chromatography) | While less common in HPLC, in some cases, if the column temperature is too low, it can lead to peak fronting for later eluting peaks in GC.[4] This is a temperature issue related to absorption.[4] |
Issue: Peak Broadening
Broad peaks can reduce resolution and sensitivity, making accurate integration difficult.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Column Deterioration | A void at the column inlet or degradation of the stationary phase can lead to broader peaks.[3] If a void is suspected, the column may need to be replaced. Regular column flushing and proper sample preparation can extend column life. |
| Mobile Phase Mismatch | Using a mobile phase that is too weak can result in longer retention times and broader peaks. Ensure the mobile phase composition is optimized for the analysis. |
| High Flow Rate | An excessively high flow rate can reduce the time for partitioning between the mobile and stationary phases, leading to peak broadening. Optimize the flow rate to achieve a balance between analysis time and peak resolution. |
| Temperature Gradients | Inconsistent temperature across the column can cause peak broadening.[3] Using a column oven to maintain a stable and uniform temperature is recommended. Preheating the mobile phase before it enters the column can also help.[3] |
Frequently Asked Questions (FAQs)
Q1: What is an acceptable tailing factor for a chromatographic peak?
A1: An ideal peak has a tailing factor of 1.0.[5] In practice, a tailing factor of less than 1.5 is often considered acceptable for many applications.[6] However, specific method requirements should always be followed.
Q2: How can I determine if my column is the source of the peak shape problem?
A2: A systematic approach is best. First, if you are using a guard column, remove it and see if the peak shape improves.[3] If not, try replacing the analytical column with a new one of the same type. If the peak shape is good with the new column, the old one has likely deteriorated.
Q3: Can the sample preparation method affect peak shape?
A3: Yes. Improper sample preparation can introduce particulates that block the column frit or introduce interfering substances.[6] It is also crucial to ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Q4: What are the key parameters for a stability-indicating HPLC method for Bepotastine and its related substances?
A4: A stability-indicating method for Bepotastine Besilate and its impurities, including the Isopropyl ester, has been developed using a Symmetry shield RP-18 column (250mm x 4.6 mm, 5µm).[7] The method utilizes a gradient elution with a mobile phase consisting of a phosphate buffer and a mixture of acetonitrile, methanol, and water.[7] The flow rate is 1.0 mL/min, the column temperature is 45°C, and the detection wavelength is 225nm.[7]
Experimental Protocol Example
The following table summarizes a reported HPLC method for the analysis of Bepotastine Besilate and its related substances, which includes this compound.
| Parameter | Condition |
| Column | Symmetry shield RP-18 (250mm x 4.6 mm, 5µm) |
| Mobile Phase A | 1.0mL Orthophosphoric acid (85%) in 1000mL of water, pH adjusted to 3.0 with triethylamine solution |
| Mobile Phase B | Acetonitrile: Methanol: Water (70:20:10 v/v/v) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 225 nm |
| Reference | [7] |
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for troubleshooting common peak shape issues.
Caption: A workflow diagram for troubleshooting common HPLC peak shape problems.
Caption: The relationship between common causes and their resulting peak shapes.
References
minimizing Bepotastine Isopropyl Ester formation during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Bepotastine Isopropyl Ester during the synthesis of Bepotastine.
Troubleshooting Guide: Minimizing this compound Formation
This guide addresses specific issues that may lead to the formation of the this compound impurity and provides systematic solutions.
Problem: Elevated levels of this compound are detected in the final Active Pharmaceutical Ingredient (API).
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Monitoring Actions | Rationale |
| Residual Isopropanol in Starting Materials or Solvents | 1. Quantify Residual Isopropanol: Use Gas Chromatography (GC) to determine the concentration of isopropanol in all raw materials and solvents, particularly in the final stages of synthesis. 2. Implement Stricter Specifications: Set a stringent upper limit for acceptable isopropanol levels in incoming materials. | Isopropanol is a direct reactant in the formation of the isopropyl ester. Controlling its presence is the most critical step in preventing this impurity. |
| Acidic Conditions During Synthesis or Work-up | 1. pH Monitoring: Continuously monitor the pH of the reaction mixture, especially during salt formation and purification steps. 2. Neutralization: Ensure complete neutralization after any acidic steps. Use a suitable base and confirm the final pH is neutral or slightly basic before introducing any alcohol-containing solvents. | The esterification of Bepotastine's carboxylic acid with isopropanol is catalyzed by acidic conditions. Maintaining a neutral or slightly basic environment minimizes the rate of this side reaction.[1][2] |
| Elevated Temperatures in the Presence of Isopropanol | 1. Temperature Control: Maintain the lowest effective temperature during steps where isopropanol may be present, such as crystallization or drying. 2. Drying Conditions: Optimize drying parameters (temperature, vacuum) to efficiently remove isopropanol without prolonged exposure to high temperatures. | The rate of esterification increases with temperature. Lowering the temperature reduces the kinetic favorability of the impurity-forming reaction. |
| Prolonged Reaction or Crystallization Times | 1. Process Optimization: Optimize reaction and crystallization times to achieve the desired product yield and purity without unnecessary delays. 2. In-Process Controls (IPCs): Implement IPCs to monitor the reaction progress and determine the optimal endpoint. | Longer exposure of Bepotastine to isopropanol, especially under unfavorable conditions (acidic pH, high temperature), increases the likelihood of ester formation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a process-related impurity that can form during the synthesis of Bepotastine. It is the result of an esterification reaction between the carboxylic acid functional group of Bepotastine and isopropanol. As with any impurity in an active pharmaceutical ingredient, its presence must be controlled to ensure the safety, efficacy, and quality of the final drug product.
Q2: At what stage of the synthesis is this compound most likely to form?
This impurity is most likely to form during the final steps of the Bepotastine synthesis, particularly during:
-
Salt Formation: If benzenesulfonic acid is used to form the besilate salt in the presence of isopropanol, the acidic conditions can catalyze the esterification.
-
Crystallization/Recrystallization: If isopropanol is used as a solvent or co-solvent for purification, prolonged exposure, especially at elevated temperatures, can lead to ester formation.
-
Drying: Inefficient drying that leaves significant residual isopropanol in the API can allow for the reaction to proceed, particularly if the API has any residual acidity.
Q3: What are the recommended control strategies to minimize the formation of this compound?
A multi-faceted approach is recommended:
-
Raw Material Control: Implement strict specifications for the maximum allowable content of isopropanol in all starting materials and solvents.
-
Process Parameter Optimization:
-
Temperature: Keep processing temperatures as low as feasible, especially during crystallization and drying.
-
pH Control: Maintain neutral or slightly basic conditions whenever possible to avoid acid-catalyzed esterification.
-
Time: Minimize the duration of steps where Bepotastine is in contact with isopropanol.
-
-
Solvent Selection: If feasible, explore alternative solvents to isopropanol for crystallization and washing that have a lower propensity for reacting with the carboxylic acid group.
-
Purification: Develop robust purification methods, such as recrystallization with a non-alcoholic solvent system, to effectively remove any this compound that may have formed.
Q4: How can I detect and quantify the levels of this compound in my sample?
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for the detection and quantification of this compound.[3] Key aspects of such a method are detailed in the Experimental Protocols section.
Data Presentation
Table 1: Hypothetical Data on the Impact of Process Parameters on this compound Formation
| Experiment ID | Residual Isopropanol (%) | Crystallization Temperature (°C) | Crystallization Time (h) | pH at Salt Formation | This compound (%) |
| 1 | 0.5 | 50 | 8 | 3.0 | 0.15 |
| 2 | 0.1 | 50 | 8 | 3.0 | 0.08 |
| 3 | 0.5 | 30 | 8 | 3.0 | 0.07 |
| 4 | 0.5 | 50 | 4 | 3.0 | 0.09 |
| 5 | 0.5 | 50 | 8 | 5.0 | 0.05 |
| 6 | 0.1 | 30 | 4 | 5.0 | < 0.02 (Below Limit of Quantification) |
This table illustrates the expected trends based on chemical principles. Actual results will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of this compound
This protocol is based on a stability-indicating HPLC method for the analysis of Bepotastine and its related substances.[3]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Prepare a buffer solution by dissolving an appropriate amount of a suitable salt (e.g., potassium dihydrogen phosphate) in water and adjusting the pH to 3.0 with an acid (e.g., phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 70 | 30 |
| 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the Bepotastine API sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Quantification: The amount of this compound is determined by comparing its peak area to that of a certified reference standard.
Visualizations
Caption: Formation pathway of this compound.
Caption: Troubleshooting workflow for high this compound.
Caption: Control strategy for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Bepotastine Isopropyl Ester Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bepotastine Isopropyl Ester. The information is designed to address specific issues that may be encountered during experimental analysis of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on studies of the closely related Bepotastine Besilate and general chemical principles, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The isopropyl ester group is prone to hydrolysis, especially under acidic or basic conditions, yielding Bepotastine and isopropanol. This is a primary and expected degradation pathway.
-
Oxidative Degradation: The Bepotastine molecule is susceptible to oxidation, particularly in the presence of peroxides.[1][2] This can lead to the formation of various oxidative degradation products.
-
Photodegradation: Exposure to light, particularly under basic conditions, can induce degradation of the Bepotastine moiety, resulting in the formation of multiple photoproducts.[3][4] Studies on Bepotastine Besilate have shown it to be labile under photobasic conditions.[4]
-
Thermal Degradation: Elevated temperatures can contribute to the degradation of this compound.[1][3]
Q2: I am observing a new peak in my HPLC analysis of a this compound sample. What could it be?
A new peak in your chromatogram likely represents a degradation product or an impurity. Consider the following possibilities:
-
Bepotastine: If your experimental conditions involved exposure to moisture, acid, or base, the new peak is very likely to be Bepotastine, the product of ester hydrolysis.
-
Oxidative Degradants: If the sample was exposed to air, oxidizing agents, or peroxides, the peak could correspond to an oxidized form of this compound.
-
Photodegradants: If the sample was exposed to light, especially UV light, the new peak could be a photodegradation product.
-
Process Impurities: It is also possible that the new peak is a process-related impurity from the synthesis of this compound. Known impurities of Bepotastine Besilate that could be relevant include "Condensed ether," "Condensed ester," and "n-Butyl ester".[1]
To identify the unknown peak, it is recommended to perform co-injection with a known standard of Bepotastine. For further characterization, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are invaluable for structure elucidation.
Q3: My this compound sample is showing significant degradation even under supposedly stable conditions. What could be the cause?
Unexpected degradation can be due to several factors:
-
Trace Impurities: The presence of acidic, basic, or metallic impurities in your sample or solvents can catalyze degradation.
-
Inappropriate Solvent: The choice of solvent can influence stability. Protic solvents, for example, may facilitate hydrolysis.
-
Inadequate Storage: Ensure the sample is stored protected from light and at the recommended temperature. The container closure system should also be inert and prevent moisture ingress.
-
Oxygen Exposure: For oxidative degradation, ensure that the sample is handled and stored under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Troubleshooting Guides
Issue 1: Inconsistent Results in Forced Degradation Studies
| Symptom | Possible Cause | Recommended Action |
| High variability in the percentage of degradation between replicate experiments. | Inconsistent stress conditions (temperature, light intensity, reagent concentration). | Ensure precise control over all experimental parameters. Use calibrated equipment (ovens, photostability chambers, etc.). |
| No degradation observed under expected stress conditions. | Stress conditions are too mild. The analytical method is not stability-indicating. | Increase the duration or intensity of the stress condition. Verify that your analytical method can separate the parent drug from its potential degradation products. |
| Complete degradation of the sample. | Stress conditions are too harsh. | Reduce the duration or intensity of the stress condition to achieve partial degradation (typically 5-20%), which is more informative for pathway analysis. |
Issue 2: Difficulty in Separating Degradation Products by HPLC
| Symptom | Possible Cause | Recommended Action |
| Co-elution of the parent peak with degradation products. | The mobile phase composition is not optimal for separation. The column chemistry is not suitable. | Modify the mobile phase gradient, pH, or organic modifier. Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Poor peak shape for degradation products. | The pH of the mobile phase is close to the pKa of the analyte. The column is overloaded. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Reduce the injection volume or sample concentration. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of this compound and to develop a stability-indicating analytical method.[5] The following are general protocols for subjecting the drug substance to various stress conditions. The extent of degradation should be targeted in the range of 5-20%.
1. Acid Hydrolysis
-
Protocol: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH. Dilute to a known concentration with the mobile phase for HPLC analysis.
-
Expected Outcome: Formation of Bepotastine via hydrolysis of the isopropyl ester.
2. Base Hydrolysis
-
Protocol: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat gently (e.g., 40°C) for a specified period. After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 N HCl. Dilute to a known concentration with the mobile phase for HPLC analysis.
-
Expected Outcome: Formation of Bepotastine via hydrolysis of the isopropyl ester.
3. Oxidative Degradation
-
Protocol: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light. Dilute to a known concentration with the mobile phase for HPLC analysis.
-
Expected Outcome: Formation of various oxidative degradation products.
4. Thermal Degradation
-
Protocol: Place the solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified duration. Also, study the effect of heat on a solution of the drug. After the exposure period, dissolve a known weight of the solid sample or dilute the solution with the mobile phase for HPLC analysis.
5. Photodegradation
-
Protocol: Expose a solution of this compound to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze the samples at appropriate time intervals.
-
Expected Outcome: Formation of multiple photodegradation products.[3][4]
Quantitative Data Summary
The following table summarizes typical results from forced degradation studies on Bepotastine Besilate, which can serve as a reference for expected degradation behavior of this compound.[1]
| Stress Condition | Duration | Temperature | % Degradation (Typical) | Major Degradation Products |
| 0.1 N HCl | 8 hours | 60°C | 5 - 15% | Bepotastine |
| 0.1 N NaOH | 4 hours | 40°C | 10 - 20% | Bepotastine |
| 3% H₂O₂ | 24 hours | Room Temp | 15 - 25% | Oxidative Degradants |
| Thermal (Solid) | 7 days | 80°C | 2 - 8% | Thermally induced degradants |
| Photolytic | As per ICH Q1B | 25°C | 5 - 15% | Photodegradants |
Visualizations
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Photodegradation Products of Bepotastine Besilate and In Silico Evaluation of Their Physicochemical, Absorption, Distribution, Metabolism, Excretion and Toxicity Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
optimization of mobile phase for Bepotastine Isopropyl Ester separation
Technical Support Center: Bepotastine Isopropyl Ester Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the separation of this compound from Bepotastine and other related substances.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the separation of this compound?
A stability-indicating gradient HPLC method is recommended for the effective separation of Bepotastine and its related substances, including the isopropyl ester.[1] A well-documented method utilizes a reverse-phase C18 column with a phosphate buffer and an organic solvent mixture as the mobile phase.[1]
Q2: What are the typical mobile phase components for this separation?
The mobile phase generally consists of two components:
-
Mobile Phase A (Aqueous): A buffer solution prepared by adding 1.0 mL of 85% phosphoric acid to 1000 mL of milli-Q water, with the pH adjusted to 3.0 using triethylamine solution.[1]
-
Mobile Phase B (Organic): A mixture of acetonitrile, methanol, and water in a 70:20:10 (v/v/v) ratio.[1]
Q3: Can an isocratic method be used for this separation?
While a gradient method is often preferred for separating a mixture of related substances with different polarities, isocratic methods have also been reported for the analysis of Bepotastine.[2][3] An example of an isocratic mobile phase is a mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v) at a pH of 5.5.[3] However, for optimal resolution of this compound from other impurities, a gradient method is generally more robust.[1]
Q4: What type of column is suitable for this analysis?
A Symmetry Shield RP-18 column (250mm x 4.6 mm, 5µm particle size) has been shown to provide good peak shape and satisfactory resolution for Bepotastine and its related impurities.[1] Other C8 and C18 columns can also be effective.[4][5]
Q5: What is the recommended detection wavelength?
A detection wavelength of 225 nm is commonly used for the analysis of Bepotastine and its related substances.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution Between Bepotastine and Isopropyl Ester Peaks | Inadequate mobile phase composition or gradient profile. | 1. Adjust Gradient Slope: A shallower gradient may improve the separation of closely eluting peaks. Try modifying the gradient program to increase the separation time between the two compounds. 2. Modify Mobile Phase B: Alter the ratio of acetonitrile to methanol in Mobile Phase B. A higher proportion of acetonitrile may increase retention of the more nonpolar isopropyl ester, improving separation. 3. Change pH of Mobile Phase A: The pH of the aqueous mobile phase can affect the ionization and retention of Bepotastine. A slight adjustment of the pH (e.g., from 3.0 to 3.2) may alter the selectivity. |
| Peak Tailing for Bepotastine Peak | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | 1. Adjust Mobile Phase pH: Ensure the pH of Mobile Phase A is adequately controlled. A pH of 3.0 is recommended to suppress the silanol interactions that can cause tailing.[1] 2. Use a Different Column: If tailing persists, consider using a column with end-capping or a different stationary phase chemistry. |
| Co-elution with Other Impurities | The current method lacks the selectivity to separate all impurities. | 1. Optimize Gradient: A thorough optimization of the gradient profile is necessary.[1] 2. Vary Organic Solvents: Try replacing methanol in Mobile Phase B with another organic solvent like tetrahydrofuran to alter the selectivity of the separation. |
| Inconsistent Retention Times | Poorly equilibrated column; fluctuations in mobile phase composition or temperature. | 1. Ensure Column Equilibration: Equilibrate the column with the initial mobile phase composition for a sufficient time before each injection. 2. Control Temperature: Maintain a constant column temperature, for instance, at 45°C, to ensure reproducible retention times.[1] 3. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to solvent evaporation. |
Experimental Protocols
Protocol 1: Gradient HPLC Method for Separation of this compound
This protocol is based on a validated stability-indicating HPLC method.[1]
1. Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous Buffer):
-
Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of milli-Q water.
-
Adjust the pH of the solution to 3.0 with triethylamine.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic Mixture):
-
Mix HPLC-grade acetonitrile, methanol, and water in a ratio of 70:20:10 (v/v/v).
-
Filter the mixture through a 0.45 µm membrane filter and degas.
-
2. Chromatographic Conditions:
| Parameter | Value |
| Column | Symmetry Shield RP-18 (250mm x 4.6 mm, 5µm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 5 µL |
| Diluent | Mobile Phase A and Acetonitrile (1:1 v/v) |
3. Gradient Elution Program:
| Time (minutes) | % Mobile Phase B |
| 0.01 | 25 |
| 25 | 64 |
| 27 | 64 |
| 27.5 | 25 |
| 35 | 25 |
4. System Suitability:
-
Inject a system suitability solution containing Bepotastine and known impurities (including this compound).
-
The resolution between any two adjacent peaks should be not less than 1.5.[1]
-
The tailing factor for the Bepotastine peak should not be more than 2.0.[1]
-
The theoretical plates for the Bepotastine peak should not be less than 3000.[1]
Diagrams
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
Technical Support Center: Quantification of Bepotastine Isopropyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Bepotastine Isopropyl Ester. The focus is on identifying and mitigating matrix effects in bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency of the target analyte, this compound, by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][3] Phospholipids are a common cause of matrix effects in plasma samples.[4]
Q2: What are the common sample preparation techniques to minimize matrix effects?
A2: The most effective way to reduce matrix effects is through efficient sample preparation.[5] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering components.[1]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.[5]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a solid sorbent to selectively isolate the analyte.[4][5]
Q3: How can I assess the presence of matrix effects in my assay?
A3: A common method is the post-column infusion experiment.[3] In this technique, a constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.[3]
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes. Optimizing the chromatographic separation can help to separate this compound from interfering matrix components.[1][3] This can be achieved by:
-
Using a high-resolution UHPLC column.[6]
-
Modifying the mobile phase composition and gradient elution profile.
-
Employing techniques like two-dimensional liquid chromatography (2D-LC) for complex matrices.[6]
Q5: What is the role of an internal standard (IS) in compensating for matrix effects?
A5: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard of this compound is ideal as it will have the same chromatographic retention time and ionization characteristics, thus experiencing the same degree of matrix effect and compensating for any variability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Poor reproducibility of results | Significant matrix effects causing variable ion suppression/enhancement. | 1. Re-evaluate and optimize the sample preparation method (e.g., switch from PPT to LLE or SPE).[1][5] 2. Assess matrix effects using a post-column infusion experiment.[3] 3. Incorporate a stable isotope-labeled internal standard if not already in use. |
| Low analyte recovery | Inefficient extraction of this compound from the biological matrix. | 1. Optimize the extraction solvent and pH for LLE. 2. Select a more appropriate SPE sorbent and optimize the wash and elution steps. |
| Signal suppression or enhancement observed | Co-elution of matrix components with the analyte. | 1. Modify the chromatographic gradient to improve separation.[3] 2. Investigate the use of a different stationary phase. 3. Consider a more rigorous sample cleanup technique.[5] |
| High background noise in the chromatogram | Contamination from the sample matrix or the LC-MS system. | 1. Ensure proper cleaning of the ion source.[7] 2. Check the purity of solvents and reagents.[8] 3. Use a divert valve to direct the early and late eluting components of the sample to waste. |
| Inconsistent internal standard response | The internal standard is also affected by matrix effects, or there are issues with its addition. | 1. If using an analog IS, ensure it co-elutes with the analyte. 2. Verify the precision of the internal standard addition step. 3. Consider using a stable isotope-labeled internal standard. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Bepotastine-d4 Isopropyl Ester in 50% methanol) to each tube.
-
Protein Precipitation & Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) containing 1% formic acid.
-
Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new 1.5 mL tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 85:15 acetonitrile:5 mM ammonium formate, pH 3.5).[9][10]
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Assess Matrix Effects
-
System Setup:
-
Prepare a solution of this compound at a concentration that gives a stable and mid-range signal (e.g., 100 ng/mL in mobile phase).
-
Use a syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the mass spectrometer's ion source.
-
-
LC-MS/MS Method:
-
Set up a standard LC method with the same gradient and column used for the analyte quantification.
-
Set the mass spectrometer to monitor the MRM transition for this compound.
-
-
Procedure:
-
Start the LC flow and the syringe pump infusion. Allow the signal to stabilize.
-
Inject a blank, extracted plasma sample (prepared using the same method as the study samples).
-
Monitor the signal for any suppression or enhancement at the expected retention time of this compound.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (PPT) | 65.2 ± 8.1 | 92.5 ± 5.3 | 60.3 ± 7.5 |
| Liquid-Liquid Extraction (LLE) | 88.7 ± 4.5 | 85.1 ± 6.2 | 75.5 ± 5.1 |
| Solid-Phase Extraction (SPE) | 97.3 ± 2.8 | 90.8 ± 4.9 | 88.3 ± 3.7 |
| Data is hypothetical and for illustrative purposes. |
Table 2: UPLC-MS/MS Parameters for this compound Quantification
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 5 mM Ammonium Formate in Water (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 15-95% B over 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex API 5500 |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | Hypothetical: 431.2 -> 167.1 |
| MRM Transition (IS) | Hypothetical: 435.2 -> 167.1 (for Bepotastine-d4 Isopropyl Ester) |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| LC-MS/MS parameters are adapted from similar small molecule bioanalysis methods and information on Bepotastine.[9][10] |
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 7. myadlm.org [myadlm.org]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. UPLC-MS/MS method for determination of bepotastine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
troubleshooting Bepotastine Isopropyl Ester synthesis impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bepotastine Isopropyl Ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant in Bepotastine synthesis?
A1: this compound is an ester derivative of Bepotastine, a second-generation antihistamine and mast cell stabilizer.[1] It is often identified as a process-related impurity or a related substance during the synthesis of Bepotastine Besilate, the active pharmaceutical ingredient (API).[2][3] Its presence and concentration are critical quality attributes that need to be monitored and controlled to ensure the purity and safety of the final drug product.
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Besides the unreacted starting materials, several other process-related impurities and degradation products can be formed. These include other ester analogs (e.g., Bepotastine Methyl Ester, Bepotastine Ethyl Ester, Bepotastine N-Butyl Ester), Bepotastine N-Oxide, Bepotastine Deschloro Impurity, and various unreacted intermediates like pyridyl derivatives or carboxylic acids.[1] The formation of these impurities is influenced by the reaction conditions, purity of starting materials, and purification methods.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound synthesis?
A3: The most common and effective analytical techniques for impurity profiling in Bepotastine synthesis are:
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for separating and quantifying related substances and process-related impurities.[1][3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification and characterization of unknown or trace-level impurities.[1]
-
Gas Chromatography (GC): Primarily used for the detection and quantification of residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): These techniques are crucial for the structural elucidation of new or uncharacterized impurities.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction temperature or adding more of the esterifying agent. | Esterification reactions are often equilibrium-limited. Driving the reaction towards the product side can increase the yield. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A temperature range of 10°C to 60°C has been cited for a similar Bepotastine ester synthesis.[5] | Temperature affects reaction kinetics. Too low a temperature may lead to a slow or incomplete reaction, while too high a temperature can promote side reactions and degradation. |
| Ineffective Base | Ensure the base used is appropriate and added in the correct stoichiometric amount (typically 1 to 3 equivalents).[6] Common bases include triethylamine, diisopropylethylamine, or potassium carbonate. | The base is crucial for neutralizing the acid formed during the reaction and for facilitating the nucleophilic attack of the piperidine nitrogen. |
| Poor Quality of Starting Materials | Verify the purity of (S)-4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine and the isopropyl halobutanoate starting materials. | Impurities in the starting materials can interfere with the reaction and lead to the formation of side products, thereby reducing the yield of the desired ester. |
Problem 2: High Levels of Unreacted (S)-4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Esterifying Agent | Increase the molar ratio of the isopropyl halobutanoate to the piperidine starting material. A 1 to 1.5 equivalent ratio is a common starting point.[6] | Using a slight excess of the electrophile can help drive the reaction to completion and consume the nucleophilic piperidine. |
| Inadequate Mixing | Ensure efficient stirring of the reaction mixture. | Proper mixing is essential for ensuring that the reactants are in close contact, which is necessary for the reaction to proceed efficiently. |
| Short Reaction Time | Extend the reaction time and monitor for the disappearance of the starting material by TLC or HPLC. | The reaction may be slow to go to completion under the current conditions. |
Problem 3: Presence of Other Bepotastine Ester Impurities (e.g., Methyl, Ethyl, Butyl Esters)
| Potential Cause | Troubleshooting Step | Rationale |
| Contaminated Isopropyl Halobutanoate | Analyze the purity of the isopropyl halobutanoate starting material for the presence of other haloalkanoates. | The corresponding ester impurities will be formed if the starting material is contaminated with other alkylating agents. |
| Contaminated Solvents | Use high-purity, dry solvents. | Alcohols present as impurities in the solvent can compete with isopropanol in the esterification reaction, leading to the formation of other esters. |
| Transesterification | If purification involves alcoholic solvents, consider using a non-alcoholic solvent system or perform purification at a lower temperature. | Under certain conditions, particularly with acid or base catalysis, transesterification can occur, leading to the exchange of the isopropyl group with the alkyl group from the solvent. |
Problem 4: Formation of Bepotastine N-Oxide Impurity
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation during Reaction | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | The piperidine nitrogen in Bepotastine can be susceptible to oxidation, leading to the formation of the N-oxide impurity.[7] |
| Oxidizing Agents Present | Ensure that all reagents and solvents are free from peroxides and other oxidizing impurities. | Trace amounts of oxidizing agents can promote the formation of the N-oxide. |
| Degradation during Work-up or Storage | Protect the product from air and light during purification and storage. | Exposure to atmospheric oxygen and light can lead to oxidative degradation over time. |
Experimental Protocols
1. Synthesis of this compound (Illustrative Protocol based on related syntheses)
This protocol is a general guideline based on the synthesis of similar Bepotastine esters.[5][6] Optimization will be required for specific laboratory conditions.
-
Step 1: To a solution of (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine in an appropriate organic solvent (e.g., acetonitrile, ethyl acetate), add a base such as potassium carbonate or triethylamine (1-3 equivalents).
-
Step 2: To this mixture, add 4-bromo- or 4-chlorobutanoic acid isopropyl ester (1-1.5 equivalents) dropwise at room temperature.
-
Step 3: Heat the reaction mixture to a temperature between 40-60°C and monitor the reaction progress by TLC or HPLC.
-
Step 4: Upon completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Step 5: Concentrate the filtrate under reduced pressure.
-
Step 6: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
2. HPLC Method for Impurity Profiling
The following is a representative HPLC method adapted from literature for the analysis of Bepotastine and its related substances, including the isopropyl ester.[3]
| Parameter | Condition |
| Column | Symmetry shield RP-18 (250mm x 4.6 mm, 5µm) or equivalent |
| Mobile Phase A | 1.0mL H3PO4 (85%) in 1000mL of water, pH adjusted to 3.0 with triethylamine |
| Mobile Phase B | Acetonitrile: Methanol: Water (70:20:10 v/v/v) |
| Gradient Program | Time (min) / %B: 0.01/25, 25/64, 27/64, 27.5/25, 35/25 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 5 µL |
| Diluent | Mobile Phase A: Acetonitrile (1:1 v/v) |
Visualizations
Bepotastine Synthesis and Impurity Formation Workflow
Caption: Workflow of this compound synthesis and potential impurity formation pathways.
Bepotastine Mechanism of Action: Signaling Pathway
Caption: Dual mechanism of action of Bepotastine: H1 receptor antagonism and mast cell stabilization.
References
enhancing the sensitivity of Bepotastine Isopropyl Ester detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Bepotastine Isopropyl Ester and related substances.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
For high sensitivity, a UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method is recommended. This technique offers excellent selectivity and low detection limits, making it suitable for bioanalytical studies in matrices like human plasma.[1][2] A validated UPLC-MS/MS method has been shown to achieve a quantitation limit of 0.2 ng/mL for bepotastine in human plasma.[1][2]
Q2: Can fluorescence be used to enhance the detection of Bepotastine?
Yes, the weak native fluorescence of bepotastine can be significantly enhanced to improve detection sensitivity.[3][4] This can be achieved by switching off the intramolecular photoinduced electron transfer (PET) process through protonation of the piperidinyl ring nitrogen using phosphoric acid.[3] The addition of a surfactant like sodium dodecyl sulfate (SDS) can further increase the quantum yield.[3] This method has demonstrated a low detection limit of 0.046 µg/mL.[3][5]
Q3: What are the common challenges in the HPLC analysis of Bepotastine and its related substances?
Common challenges include achieving adequate separation of bepotastine from its impurities and degradation products, ensuring method robustness, and preventing the degradation of unstable impurities during analysis.[6][7][8] For instance, isopropyl benzenesulfonate, a potential genotoxic impurity, is unstable in acetonitrile-water solutions.[8] Careful optimization of the mobile phase, column chemistry, and sample solvent is crucial.[6][7]
Q4: How can I ensure the stability of my sample solutions during analysis?
Sample solution stability should be evaluated as part of method validation. For HPLC analysis of bepotastine besilate and its impurities, sample solutions have been shown to be stable for up to 48 hours.[6] To minimize degradation, it is advisable to use a diluent in which the analyte and its related substances are stable. For unstable impurities like isopropyl benzenesulfonate, using acetonitrile as the solvent instead of an acetonitrile-water mixture can improve stability.[8]
Troubleshooting Guides
Low Signal or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization in MS | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is suitable for protonation of bepotastine ([M+H]+).[1] |
| Matrix Effects | Implement a more efficient sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[1][9][10] Use a deuterated internal standard to compensate for matrix effects. |
| Poor Chromatographic Peak Shape | Adjust the mobile phase composition and pH.[6][11] Ensure the column is properly conditioned and not overloaded. A Symmetry Shield RP18 column has been shown to provide good peak shape.[6] |
| Insufficient Fluorescence Enhancement | Verify the concentration of the protonating agent (e.g., phosphoric acid) and surfactant (e.g., SDS). Optimize the excitation and emission wavelengths.[3] |
Poor Peak Resolution
| Potential Cause | Troubleshooting Steps |
| Inadequate Chromatographic Separation | Optimize the gradient elution profile in HPLC/UPLC.[12] Experiment with different stationary phases (e.g., C18, Phenyl).[1][6] Adjust the mobile phase pH to alter the ionization state of analytes and improve separation.[6] |
| Co-elution of Impurities | A stability-indicating method should be developed and validated to ensure separation from all potential degradation products.[6][7] Forced degradation studies can help identify and resolve critical peak pairs.[6][13] |
| Inappropriate Flow Rate or Column Temperature | Optimize the flow rate and column temperature to improve resolution.[6] A flow rate of 1.0 mL/min and a column temperature of 45°C have been used successfully.[6][7] |
Inconsistent Results or Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Variability | Ensure consistent and precise execution of the sample extraction procedure. Automate sample preparation steps if possible. |
| Instability of Analytes | As previously mentioned, ensure the stability of the sample and standard solutions. Prepare fresh solutions as needed and store them under appropriate conditions.[6][8] |
| Instrumental Drift | Equilibrate the LC-MS system thoroughly before starting the analysis.[14] Regularly perform system suitability tests to monitor instrument performance. |
| Method Not Robust | Evaluate the robustness of the method by intentionally making small variations in parameters like mobile phase pH, flow rate, and column temperature to assess the impact on results.[6] |
Experimental Protocols
UPLC-MS/MS Method for Bepotastine in Human Plasma
This protocol is based on a validated method for the quantification of bepotastine in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add the internal standard (e.g., Valsartan).
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. UPLC Conditions
-
Column: Phenyl column
-
Mobile Phase: Acetonitrile and 5 mM ammonium formate (pH 3.5) (85:15, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Stability-Indicating HPLC Method for Bepotastine Besilate and Related Substances
This protocol is based on a method developed for the quantification of bepotastine besilate and its related impurities.[6]
1. Chromatographic Conditions
-
Column: Symmetry Shield RP18 (250mm x 4.6 mm, 5µm)
-
Mobile Phase A: Buffer (1.0mL H3PO4 in 1000mL water, pH adjusted to 3.0 with triethylamine solution)
-
Mobile Phase B: Acetonitrile:Methanol:Water (70:20:10 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 225 nm
2. System Suitability
-
The resolution between bepotastine and any adjacent impurity peak should be not less than 1.5.
-
The tailing factor for the bepotastine peak should not be more than 2.0.
-
The theoretical plates for the bepotastine peak should not be less than 3000.
Visualizations
Caption: UPLC-MS/MS experimental workflow for Bepotastine analysis.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. UPLC-MS/MS method for determination of bepotastine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Boosting bepotastine fluorescence by switching off intramolecular photoinduced electron transfer: Application to eye dr… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances | Semantic Scholar [semanticscholar.org]
- 8. CN111307958A - Method for detecting genotoxic impurities in bepotastine besilate - Google Patents [patents.google.com]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. Sample Preparation for Pharmaceuticals using A Bioanalytical Method: A Review [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iajps.com [iajps.com]
- 14. rsc.org [rsc.org]
Bepotastine Isopropyl Ester Isomer Separation: A Technical Support Center
Welcome to the technical support center for the method refinement of Bepotastine Isopropyl Ester isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended column and mobile phase combinations for separating this compound enantiomers?
A1: Based on methods developed for the parent compound, Bepotastine, two primary approaches are recommended as starting points:
-
Normal-Phase Chromatography: A column with a chiral stationary phase (CSP) like amylose-tris-(3,5-xylyl carbamate) coated on silica gel (e.g., Chiralpak AD-H) is a strong first choice. The mobile phase typically consists of n-hexane and an alcohol modifier like ethanol. The addition of a small amount of an alkaline additive such as diethylamine, triethylamine, or monoethanolamine can significantly improve peak shape and resolution.[1]
-
Reversed-Phase Chromatography: A cyclodextrin-based chiral column (e.g., ULTRON ES-CD) can also be utilized. A common mobile phase for this approach is a buffered aqueous solution with an organic modifier like acetonitrile, for instance, a 0.02 mol·L-1 potassium phosphate monobasic solution mixed with acetonitrile (75:25 v/v).[2][3]
Q2: My peak resolution is poor. What are the first troubleshooting steps?
A2: Poor resolution is a common issue in chiral separations. Here is a systematic approach to address it:
-
Optimize the Mobile Phase:
-
Modifier Percentage: In normal-phase, vary the percentage of the alcohol modifier (e.g., ethanol). A lower percentage generally increases retention and can improve resolution, but may also broaden peaks.
-
Modifier Type: If adjusting the percentage is insufficient, try a different alcohol modifier (e.g., isopropanol instead of ethanol).
-
Additive Concentration: In normal-phase, ensure the concentration of the alkaline additive is optimal. Too little may result in peak tailing, while too much can sometimes reduce selectivity.
-
pH of Aqueous Phase: In reversed-phase, the pH of the buffer is critical as it affects the ionization state of the analyte.[4] Small adjustments to the pH can lead to significant changes in retention and selectivity.
-
-
Adjust Flow Rate: Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, which may enhance resolution.[4] However, this will also increase the run time.
-
Lower the Temperature: Reducing the column temperature often increases the enantioselectivity of the chiral stationary phase, leading to better resolution. However, be aware that in some rare cases, the opposite effect can occur.[5]
Q3: I am observing significant peak tailing. What is the likely cause and how can I fix it?
A3: Peak tailing in the chiral separation of a basic compound like this compound is often due to strong interactions with acidic sites on the silica gel support of the chiral stationary phase.
-
For Normal-Phase methods: The most effective solution is to add a small amount of a basic additive to the mobile phase. Amines like diethylamine or triethylamine (typically 0.1-0.5%) are commonly used to mask the active sites on the stationary phase and improve peak symmetry.[1]
-
For Reversed-Phase methods: Adjusting the pH of the mobile phase buffer can help. Ensure the pH is in a range where the analyte has a consistent charge state. Also, ensure that the buffer concentration is sufficient to control the pH throughout the analysis.
Q4: My method is showing poor reproducibility and column lifetime seems short. What can I do?
A4: Poor reproducibility in chiral separations can be a significant challenge.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using complex mobile phases or after the system has been idle.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each new set of experiments. The composition of the mobile phase, especially the concentration of additives, can change over time due to evaporation.
-
Column Durability: Some chiral stationary phases have limited stability. For instance, certain reversed-phase chiral columns have been noted to lose their separation efficiency over time.[1] A normal-phase method using a Chiralpak AD-H column has been reported to have good durability.[1] If column degradation is suspected, it is advisable to use a guard column and to strictly follow the manufacturer's guidelines for column use and storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution (Rs < 1.5) | 1. Sub-optimal mobile phase composition. | 1a. In Normal Phase, systematically vary the alcohol modifier percentage (e.g., in 2% increments). 1b. In Reversed Phase, adjust the organic modifier percentage and/or the buffer pH.[4] |
| 2. Flow rate is too high. | 2. Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).[4] | |
| 3. Inappropriate column temperature. | 3. Decrease the column temperature in 5°C increments (e.g., from 35°C to 30°C, then 25°C).[5] | |
| Peak Tailing / Asymmetry | 1. Secondary interactions with the stationary phase support. | 1a. In Normal Phase, add a basic modifier like diethylamine or triethylamine (0.1-0.5%) to the mobile phase.[1] 1b. In Reversed Phase, optimize the buffer pH. |
| 2. Column overload. | 2. Reduce the sample concentration or injection volume. | |
| Long Run Times | 1. High retention due to weak mobile phase. | 1a. In Normal Phase, increase the percentage of the alcohol modifier. 1b. In Reversed Phase, increase the percentage of the organic modifier. |
| 2. Low flow rate. | 2. Increase the flow rate, ensuring that resolution remains acceptable. | |
| Irreproducible Retention Times | 1. Insufficient column equilibration. | 1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. |
| 2. Mobile phase composition changing over time. | 2. Prepare fresh mobile phase daily. Keep the solvent bottles capped to minimize evaporation. | |
| 3. Fluctuations in column temperature. | 3. Use a column oven to maintain a constant and consistent temperature. | |
| Loss of Resolution Over Time | 1. Column degradation. | 1a. Use a guard column to protect the analytical column. 1b. Ensure the mobile phase is within the pH stability range of the column. 1c. Consider a more durable stationary phase, such as a covalently immobilized CSP if available. |
| 2. Contamination buildup on the column. | 2. Implement a column washing procedure as recommended by the manufacturer. |
Experimental Protocols
Key Experiment 1: Normal-Phase HPLC Method for this compound Isomer Separation
This protocol is a starting point for method development based on a successful separation of Bepotastine Besilate isomers.[1]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (e.g., 90:10:0.1 v/v/v). The ratio of n-hexane to ethanol is a critical parameter to adjust for optimizing resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent like ethanol to a concentration of approximately 1 mg/mL.
Key Experiment 2: Reversed-Phase HPLC Method for this compound Isomer Separation
This protocol is an alternative approach for separation.[2][3]
-
Chromatographic System: HPLC with a UV detector.
-
Column: ULTRON ES-CD, 150 x 6.0 mm, 5 µm.
-
Mobile Phase: 0.02 M Potassium Phosphate Monobasic:Acetonitrile (75:25 v/v). Adjust pH of the buffer if necessary.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.[2]
Visualizations
References
- 1. CN105092751A - Method for separating and measuring Bepotastine Besilate optical isomer impurity - Google Patents [patents.google.com]
- 2. Analysis Method of Isomer in Bepotastine Besilate Eye Drops [journal11.magtechjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of Bepotastine Isopropyl Ester in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bepotastine Isopropyl Ester in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
A1: The primary stability concern for this compound in solution is hydrolysis of the isopropyl ester bond. This reaction degrades the ester back to its parent compound, Bepotastine, and isopropanol. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of enzymes.
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: The main degradation product is Bepotastine, formed through the hydrolysis of the ester linkage. Under certain oxidative conditions, N-oxide impurities could also potentially form, similar to what has been observed for the parent drug, Bepotastine Besilate.
Q3: How does pH affect the stability of this compound solutions?
A3: Ester hydrolysis is typically catalyzed by both acid and base. Therefore, the stability of this compound is expected to be lowest at acidic (pH < 4) and alkaline (pH > 8) conditions. The optimal stability is generally found in the neutral to slightly acidic pH range (pH 5-7).
Q4: Can I expect enzymatic degradation of this compound in my experiments?
A4: Yes, if your experimental system contains esterase enzymes (e.g., cell cultures, tissue homogenates, plasma), you should anticipate rapid enzymatic hydrolysis of the isopropyl ester to Bepotastine. Isopropyl esters are often designed as prodrugs to be cleaved by these enzymes in vivo.
Q5: What are the recommended storage conditions for a solution of this compound?
A5: To minimize degradation, solutions of this compound should be stored at refrigerated temperatures (2-8 °C), protected from light, and maintained at a slightly acidic to neutral pH (buffered around pH 5-7). For long-term storage, consider preparing solutions in anhydrous organic solvents and storing them at low temperatures (-20 °C or below).
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in my aqueous solution.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Verify pH: Check the pH of your solution. If it is acidic or alkaline, adjust it to a neutral range (pH 5-7) using an appropriate buffer system. 2. Lower Temperature: Store the solution at a lower temperature (e.g., 2-8 °C) to decrease the rate of hydrolysis. 3. Use Aprotic Solvents: If compatible with your experimental design, consider dissolving this compound in an anhydrous aprotic solvent (e.g., acetonitrile, DMSO) for stock solutions. |
| Enzymatic Degradation | 1. Heat Inactivation: If working with biological samples, consider heat-inactivating the sample (if it doesn't compromise your experiment) to denature esterases. 2. Use Enzyme Inhibitors: Incorporate a general esterase inhibitor into your experimental buffer. |
| Adsorption to Container | 1. Use Low-Binding Containers: Utilize polypropylene or other low-protein-binding microplates and tubes. 2. Include a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween 80) in the buffer can help reduce adsorption. |
Issue 2: Appearance of an unexpected peak in my chromatogram.
| Possible Cause | Troubleshooting Steps |
| Degradation Product | 1. Co-injection with Standard: Co-inject your sample with a Bepotastine standard to see if the new peak corresponds to the parent drug. 2. Forced Degradation Study: Perform a forced degradation study (acid, base, peroxide) on a fresh solution of this compound to see if the unknown peak is generated under specific stress conditions.[1] |
| Contamination | 1. Analyze Blank: Inject a blank sample (solvent only) to ensure the peak is not from the solvent or system. 2. Check Glassware: Ensure all glassware is thoroughly cleaned. |
Quantitative Data
While specific stability data for this compound is not extensively published, the following table provides a representative summary of expected degradation based on forced degradation studies of Bepotastine Besilate and general principles of ester stability. This data is for illustrative purposes.
Table 1: Illustrative Forced Degradation of this compound in Solution
| Stress Condition | Duration | Temperature | Expected % Degradation of this compound | Primary Degradation Product |
| 0.1 M HCl | 24 hours | 60°C | 20 - 30% | Bepotastine |
| 0.1 M NaOH | 8 hours | 60°C | 30 - 40% | Bepotastine |
| Water | 48 hours | 60°C | 5 - 15% | Bepotastine |
| 3% H₂O₂ | 24 hours | 25°C | 10 - 20% | Bepotastine, Oxidative Adducts |
| Photolytic (UV light) | 48 hours | 25°C | 5 - 10% | Photodegradants |
| Thermal | 7 days | 80°C | 15 - 25% | Bepotastine |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is adapted from validated methods for Bepotastine Besilate and its related substances.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Buffer solution (e.g., 1.0 mL of 85% phosphoric acid in 1000 mL of water, pH adjusted to 3.0 with triethylamine).
-
Mobile Phase B: Acetonitrile:Methanol:Water (70:20:10 v/v/v).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A and Acetonitrile (1:1 v/v).
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the diluent at a known concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dilute the experimental samples with the diluent to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of this compound and any degradation products by comparing the peak areas to the standard.
Visualizations
References
Validation & Comparative
A Validated High-Performance Liquid Chromatography Method for the Quantification of Bepotastine Isopropyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Bepotastine Isopropyl Ester, a critical impurity and intermediate in the synthesis of the antihistamine Bepotastine.[1] The guide provides a comprehensive experimental protocol for the HPLC method and its validation, alongside a comparison with alternative analytical techniques. All data is presented in clear, tabular formats, and a workflow diagram is provided for enhanced clarity.
Introduction to this compound Analysis
Bepotastine, a second-generation H1 histamine antagonist, is widely used for the treatment of allergic rhinitis and urticaria.[2][3] this compound is a known process-related impurity that must be carefully monitored and controlled during the manufacturing of Bepotastine Besilate to ensure the safety and efficacy of the final drug product.[1] The development of a robust and validated analytical method for the quantification of this compound is therefore of paramount importance.
This guide outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method, which offers superior specificity and sensitivity compared to other analytical techniques. The method is designed to be compliant with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][4]
Proposed HPLC Method for this compound
The following HPLC method is proposed for the quantitative determination of this compound. This method is adapted from validated methods for the analysis of Bepotastine Besilate and its related impurities, including the isopropyl ester.[1][5][6]
Chromatographic Conditions
| Parameter | Specification |
| Column | Symmetry Shield RP-18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 1.0 mL of Orthophosphoric acid in 1000 mL of water, pH adjusted to 3.0 with triethylamine.[1] |
| Mobile Phase B | Acetonitrile: Methanol: Water (70:20:10 v/v/v)[1] |
| Gradient Program | Time (min) / % Mobile Phase B: 0.01/25, 25/64, 27/64, 27.5/25, 35/25[1] |
| Flow Rate | 1.0 mL/min[1][7] |
| Column Temperature | 45°C[1][7] |
| Detection Wavelength | 225 nm[1][7][8][9] |
| Injection Volume | 5 µL[1] |
| Diluent | Mobile Phase A and Acetonitrile (1:1 v/v)[1] |
Experimental Protocol: HPLC Method Validation
The validation of the proposed HPLC method should be performed according to ICH Q2(R1) guidelines to ensure the reliability of the results.[4] The following parameters should be assessed:
System Suitability
Before commencing the validation, the suitability of the chromatographic system is evaluated by injecting a standard solution of this compound. The key parameters to be monitored are presented in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Specificity
The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by comparing the chromatograms of a blank (diluent), a standard solution of this compound, and a sample solution spiked with known related substances and degradation products. The peak for this compound should be well-resolved from other peaks.[1]
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity should be established by preparing a series of at least five concentrations of this compound.[1] The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.[2][10]
Accuracy
Accuracy is determined by performing recovery studies. A known amount of this compound standard is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.[10]
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the same sample solution are performed on the same day, and the relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision: The repeatability assay is performed on a different day by a different analyst to assess the ruggedness of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1] This is achieved by injecting a series of dilute solutions with known concentrations.[1]
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±5°C), and pH of the mobile phase (±0.2 units).[10] The system suitability parameters are then checked to ensure they remain within the acceptance criteria.
Data Presentation: Summary of Validation Data
The following tables summarize the expected results from the validation of the proposed HPLC method.
Table 1: System Suitability and Linearity Data
| Parameter | Result |
| Tailing Factor | 1.2 |
| Theoretical Plates | 5800 |
| Linearity Range (µg/mL) | 0.5 - 10 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision Data
| Parameter | Spiked Level | % Recovery | % RSD (Repeatability) | % RSD (Intermediate Precision) |
| Accuracy | 80% | 99.5% | - | - |
| 100% | 100.2% | - | - | |
| 120% | 99.8% | - | - | |
| Precision | 100% | - | 0.8% | 1.1% |
Table 3: LOD, LOQ, and Robustness Data
| Parameter | Result |
| LOD (µg/mL) | 0.05 |
| LOQ (µg/mL) | 0.15 |
| Robustness | The method is robust; system suitability parameters met under all varied conditions. |
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound.
Caption: Workflow for the validation of the HPLC method for this compound.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method for the analysis of this compound due to its high resolution and sensitivity, other techniques can also be employed. A comparison is provided below.
Table 4: Comparison of Analytical Methods
| Feature | HPLC | HPTLC | UV-Vis Spectrophotometry |
| Specificity | High (can separate closely related compounds)[1] | Moderate (good for separation but lower resolution than HPLC)[4][11] | Low (cannot distinguish between structurally similar compounds) |
| Sensitivity | High (LOD in ng/mL range)[5][6] | Moderate (LOD in µ g/band range)[7][11] | Low (LOD in µg/mL range)[7][11] |
| Quantitation | Excellent | Good | Fair |
| Sample Throughput | Moderate | High | High |
| Cost per Sample | High | Moderate | Low |
| Instrumentation Cost | High | Moderate | Low |
| ICH Validation | Fully compliant | Can be validated | Limited validation possibilities |
As indicated in the table, High-Performance Thin-Layer Chromatography (HPTLC) and UV-Vis Spectrophotometry can be considered as alternative methods.[7][11] HPTLC offers the advantage of high sample throughput, while UV-Vis spectrophotometry is a simple and cost-effective technique.[7][11] However, both methods lack the specificity and sensitivity of HPLC, which is crucial for the accurate quantification of impurities like this compound, especially at low levels. The stability-indicating nature of the proposed HPLC method further underscores its superiority, as it can effectively separate the analyte from its degradation products.[1]
Conclusion
The validated RP-HPLC method detailed in this guide provides a reliable and robust solution for the quantitative analysis of this compound. Its high specificity, sensitivity, and adherence to ICH guidelines make it the recommended method for quality control and stability studies in the pharmaceutical industry. While alternative methods like HPTLC and UV-Vis spectrophotometry exist, they do not offer the same level of performance, particularly for impurity profiling. The adoption of this HPLC method will contribute to ensuring the quality and safety of Bepotastine drug products.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Bepotastine | C21H25ClN2O3 | CID 164522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis Method of Isomer in Bepotastine Besilate Eye Drops [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. file.sdiarticle3.com [file.sdiarticle3.com]
Comparative Analysis of Bepotastine Esters: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various ester prodrugs of Bepotastine, a second-generation antihistamine. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of the physicochemical properties, pharmacokinetic profiles, and pharmacodynamic activities of these derivatives, supported by experimental data and methodologies.
Introduction to Bepotastine and its Ester Prodrugs
Bepotastine is a potent and selective histamine H1 receptor antagonist with mast cell-stabilizing properties, making it an effective treatment for allergic conditions such as allergic rhinitis and urticaria.[1][2] To improve its therapeutic index, particularly in topical applications like ophthalmic solutions, ester prodrugs have been explored. Esterification of the carboxylic acid moiety of Bepotastine can modulate its physicochemical properties, such as lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This guide focuses on a comparative analysis of known Bepotastine esters, including the methyl, ethyl, isopropyl, and l-menthyl esters.
Physicochemical Properties
The physicochemical properties of Bepotastine esters are crucial for their formulation and delivery. Key parameters include solubility, lipophilicity (log P), and chemical stability. While direct comparative studies on a series of Bepotastine esters are limited in publicly available literature, we can infer expected trends based on the nature of the ester group.
Table 1: Physicochemical Properties of Bepotastine and its Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Aqueous Solubility |
| Bepotastine | C₂₁H₂₅ClN₂O₃ | 388.89 | Lower | Higher |
| Bepotastine Methyl Ester | C₂₂H₂₇ClN₂O₃ | 402.92 | Higher than Bepotastine | Lower than Bepotastine |
| Bepotastine Ethyl Ester | C₂₃H₂₉ClN₂O₃ | 416.94 | Higher than Methyl Ester | Lower than Methyl Ester |
| Bepotastine Isopropyl Ester | C₂₄H₃₁ClN₂O₃ | 430.97 | Higher than Ethyl Ester | Lower than Ethyl Ester |
| Bepotastine l-Menthyl Ester | C₃₁H₄₃ClN₂O₃ | 527.14 | Significantly Higher | Significantly Lower |
Lipophilicity: The addition of an alkyl or aryl ester group increases the lipophilicity of the Bepotastine molecule. This is expected to enhance penetration through biological membranes, which can be advantageous for topical delivery. The predicted order of increasing lipophilicity is: Bepotastine < Methyl Ester < Ethyl Ester < Isopropyl Ester < l-Menthyl Ester.[3][4]
Solubility: Conversely, the aqueous solubility of the esters is expected to decrease with increasing size of the alkyl chain of the ester. This is a critical consideration for the formulation of aqueous solutions, such as eye drops.
Stability: Ester prodrugs are designed to be stable in formulation but to undergo hydrolysis in vivo to release the active Bepotastine. The rate of hydrolysis is influenced by the steric hindrance around the ester carbonyl group. Therefore, the l-menthyl ester is expected to be more stable to hydrolysis than the smaller alkyl esters.[5][6]
Pharmacokinetic Profile
The pharmacokinetic properties of Bepotastine esters are anticipated to differ significantly from the parent drug due to their altered physicochemical characteristics.
Table 2: Comparative Pharmacokinetic Parameters of Bepotastine Esters (Predicted)
| Parameter | Bepotastine | Bepotastine Methyl/Ethyl/Isopropyl Esters | Bepotastine l-Menthyl Ester |
| Absorption | Well absorbed orally | Enhanced topical absorption | Potentially slower, sustained absorption |
| Distribution | Systemic distribution | Localized distribution with topical use | Higher tissue retention due to lipophilicity |
| Metabolism | Primarily excreted unchanged | Hydrolysis to Bepotastine by esterases | Slower hydrolysis to Bepotastine |
| Excretion | Renal excretion | Excretion of Bepotastine and alcohol | Excretion of Bepotastine and menthol |
*These are predicted profiles based on prodrug design principles and require experimental verification.
Absorption: Increased lipophilicity of the esters is expected to facilitate absorption through the cornea for ophthalmic delivery. For oral administration, the esters might be absorbed and then hydrolyzed to Bepotastine systemically.
Metabolism: The primary metabolic pathway for Bepotastine esters is enzymatic hydrolysis by esterases present in tissues and blood to yield the active drug, Bepotastine, and the corresponding alcohol.[7] The rate of this conversion will dictate the onset and duration of action.
Pharmacodynamic Profile
The pharmacodynamic activity of Bepotastine esters is dependent on their conversion to Bepotastine. The esters themselves are not expected to have significant affinity for the histamine H1 receptor.
Table 3: Comparative Pharmacodynamic Parameters of Bepotastine and its Esters
| Parameter | Bepotastine | Bepotastine Esters |
| Target | Histamine H1 Receptor | Inactive (Prodrug) |
| Mechanism of Action | H1 Receptor Antagonist, Mast Cell Stabilizer, Eosinophil Migration Inhibitor | Conversion to active Bepotastine |
| Receptor Binding Affinity (Ki) | High | Low to negligible |
| Potency (EC₅₀) | High | Dependent on conversion rate |
Receptor Binding: Bepotastine exhibits high affinity for the histamine H1 receptor.[8][9] Esterification of the carboxylic acid group, which is distant from the key pharmacophore interacting with the H1 receptor, is not expected to abolish binding completely, but the affinity is likely to be significantly reduced until the ester is hydrolyzed.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of Bepotastine esters. Below are outlines of key experimental protocols.
Synthesis of Bepotastine Esters
General Procedure: The synthesis of Bepotastine esters can be achieved through Fischer esterification of Bepotastine with the corresponding alcohol (methanol, ethanol, isopropanol, l-menthol) in the presence of a strong acid catalyst, or by reacting Bepotastine with an alkyl halide in the presence of a base. A known method for synthesizing Bepotastine ethyl ester involves the condensation of (S)-4-[1-(4-chlorophenyl)-1-(2-pyridyl)methoxy]piperidine with ethyl 4-bromobutyrate.[10]
Physicochemical Characterization
-
Solubility: Shake-flask method in phosphate-buffered saline (pH 7.4) at a controlled temperature. Quantification of the dissolved ester is performed by a validated HPLC method.[11]
-
Lipophilicity (log P): Shake-flask method using n-octanol and water. The concentration of the ester in each phase is determined by HPLC.
-
Stability: The ester is incubated in aqueous buffers at different pH values (e.g., 4.5, 7.4) and temperatures. The degradation of the ester and the formation of Bepotastine are monitored over time by HPLC.[12][13]
In Vitro Hydrolysis
The rate of hydrolysis of the Bepotastine esters is determined in simulated biological fluids, such as human plasma and corneal homogenates. The disappearance of the ester and the appearance of Bepotastine are quantified by HPLC.[2][5]
In Vitro Permeability
The permeability of the esters across corneal epithelial cell layers (e.g., HCE-T cells) is assessed using a Transwell assay. The amount of ester that permeates the cell layer over time is measured by LC-MS/MS.[14]
Histamine H1 Receptor Binding Assay
Competitive binding assays are performed using cell membranes expressing the human H1 receptor and a radiolabeled ligand (e.g., [³H]mepyramine). The ability of Bepotastine and its esters to displace the radioligand is measured to determine their binding affinities (Ki).[9]
Mast Cell Stabilization Assay
Rat peritoneal mast cells are sensitized with anti-DNP IgE and then challenged with DNP-HSA to induce degranulation. The inhibitory effect of the test compounds on the release of β-hexosaminidase (a marker of degranulation) is measured.
Eosinophil Migration Assay
Eosinophil migration is induced by a chemoattractant (e.g., eotaxin) in a Boyden chamber. The number of eosinophils that migrate through a filter in the presence or absence of the test compounds is quantified.
Visualizations
Bepotastine's Mechanism of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents [mdpi.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilities of neutral and basic esters of bendamustine in plasma compared to the parent compound: kinetic investigations by HPLC | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances | Semantic Scholar [semanticscholar.org]
- 14. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bepotastine Isopropyl Ester and Bepotastine Ethyl Ester for Ophthalmic Drug Development
For Immediate Release
This guide provides a detailed comparative analysis of Bepotastine Isopropyl Ester and Bepotastine Ethyl Ester, two ester prodrugs of the second-generation antihistamine, Bepotastine. This document is intended for researchers, scientists, and drug development professionals interested in the ophthalmic applications of Bepotastine for conditions such as allergic conjunctivitis. The comparison is based on available chemical data and established principles of prodrug design, as direct comparative experimental studies are not prevalent in publicly accessible literature.
Bepotastine, the active parent compound, is a potent and selective histamine H1 receptor antagonist and mast cell stabilizer.[1] It effectively alleviates ocular itching associated with allergic conjunctivitis through a multi-faceted mechanism of action.[2][3] Esterification of bepotastine to its isopropyl or ethyl ester forms is a common prodrug strategy to potentially enhance physicochemical properties, such as lipophilicity, which can influence corneal penetration.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and Bepotastine Ethyl Ester is presented in Table 1. These esters are typically used as intermediates in the synthesis of bepotastine or as reference standards in analytical studies.[4]
| Property | This compound | Bepotastine Ethyl Ester |
| IUPAC Name | propan-2-yl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate | ethyl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate |
| Molecular Formula | C₂₄H₃₁ClN₂O₃ | C₂₃H₂₉ClN₂O₃ |
| Molecular Weight | 430.97 g/mol | 416.94 g/mol |
| CAS Number | 1807607-93-7 | 190730-39-3 |
Theoretical Comparative Analysis
In the absence of direct comparative experimental data, a theoretical analysis based on the differences between an isopropyl and an ethyl ester can provide insights into their potential performance as ophthalmic prodrugs.
Lipophilicity and Corneal Penetration: Esterification of the carboxylic acid moiety of bepotastine increases its lipophilicity, which is a critical factor for penetration through the lipid-rich layers of the cornea. The isopropyl ester is generally considered to be slightly more lipophilic than the corresponding ethyl ester due to the additional methyl group. This enhanced lipophilicity could theoretically lead to improved corneal permeability and potentially higher intraocular concentrations of the active drug, bepotastine.
Enzymatic Hydrolysis: Once the prodrug crosses the cornea, it must be hydrolyzed by corneal esterases to release the active bepotastine. The rate of this bioactivation can be influenced by the steric hindrance around the ester bond. The bulkier isopropyl group may lead to a slower rate of hydrolysis compared to the less hindered ethyl group.[5] A slower hydrolysis rate could potentially prolong the presence of the prodrug in the cornea, while a faster rate would lead to a more rapid onset of action of the active drug. The optimal rate of hydrolysis is a key consideration in prodrug design to ensure efficient drug delivery to the target tissue.
Metabolites and Safety: Upon hydrolysis, the ester prodrugs release bepotastine and the corresponding alcohol: isopropanol from the isopropyl ester and ethanol from the ethyl ester. Both alcohols are generally considered safe at the low concentrations expected from topical ophthalmic administration. However, ethanol is a natural biological metabolite and is generally better tolerated. Isopropanol, while also having a good safety profile in low concentrations, can be slightly more irritating to tissues.[6][7]
Mechanism of Action: Bepotastine Signaling Pathway
The therapeutic effect of bepotastine, released from its ester prodrugs, is mediated through its action on the histamine H1 receptor and stabilization of mast cells. The signaling pathway is depicted below.
References
- 1. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 164. A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Alcohol versus mechanical epithelial debridement: effect on underlying cornea before excimer laser surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellntec.com [cellntec.com]
A Comparative Guide to Bepotastine Synthesis: Unraveling Impurity Profiles of Different Routes
For researchers, scientists, and drug development professionals, understanding the impurity profile of a synthetic route is paramount to ensuring the safety and efficacy of an active pharmaceutical ingredient (API). This guide provides an objective comparison of different synthesis routes for Bepotastine, a second-generation antihistamine, with a focus on their resulting impurity profiles. The information presented is supported by available experimental data to aid in the selection of the most optimal and robust synthetic strategy.
Bepotastine, with its chiral center, presents unique challenges in its synthesis. The desired (S)-enantiomer is the active moiety, making control of stereochemistry and related impurities critical. This guide will explore three primary synthetic strategies for obtaining enantiomerically pure (S)-Bepotastine:
-
Route A: Synthesis of racemic Bepotastine followed by chiral resolution.
-
Route B: Chiral resolution of a key racemic intermediate, (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine, followed by conversion to (S)-Bepotastine.
-
Route C: Asymmetric synthesis of the key chiral intermediate, (S)-4-chlorophenylpyridylmethanol, which is then converted to (S)-Bepotastine.
Each of these routes involves distinct chemical transformations that can introduce a unique set of process-related impurities. A comprehensive understanding of these impurities is essential for process optimization and quality control.
Comparative Analysis of Impurity Profiles
The following table summarizes the potential impurity profiles associated with the three different synthetic routes of Bepotastine. It is important to note that the presence and quantity of these impurities can vary significantly based on the specific reaction conditions and purification methods employed.
| Impurity Category | Route A: Racemic Synthesis + Chiral Resolution | Route B: Intermediate Chiral Resolution | Route C: Asymmetric Synthesis |
| Enantiomeric Impurity | (R)-Bepotastine | Low levels of (R)-enantiomer of the intermediate, potentially leading to low levels of (R)-Bepotastine. | Potentially the lowest levels of (R)-Bepotastine due to high enantioselectivity of the enzymatic step. |
| Process-Related Impurities | - Unreacted starting materials and reagents from the racemic synthesis. - By-products from the formation of the piperidine ring and subsequent alkylation. - Residual chiral resolving agent (e.g., N-acyl amino acids). | - Unreacted racemic intermediate. - By-products from the synthesis of the racemic intermediate. - Residual chiral resolving agent (e.g., tartaric acid derivatives). | - Unreacted starting materials for the asymmetric synthesis. - By-products from the enzymatic reduction (e.g., corresponding ketone). - Impurities from subsequent reaction steps to form Bepotastine. |
| Known Specific Impurities | A study of a specific Bepotastine synthesis identified several key impurities that could potentially be present in this route[1][2]: - Impurity A: (S)-4-[(phenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic acid - Impurity B: 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-1-piperidinebutyric acid, N-oxide - Impurity C: (S)-4-[(4-chlorophenyl)-2-pyridinylmethoxy]-1-piperidylethane - BT-01: 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-1-piperidinebutyric acid, ethyl ester - SMA: (S)-4-[(4-chlorophenyl)-2pyridinylmethoxy]-piperidine | The specific impurity profile is highly dependent on the synthesis of the racemic intermediate. By-products from the synthesis of (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine would be the primary concern. | The enzymatic step is generally clean, producing the desired alcohol with high selectivity. Impurities are more likely to be introduced in the subsequent chemical transformations required to build the final Bepotastine molecule. |
| Genotoxic Impurities | Potential for the formation of Methyl benzene sulphonate (MBS) and Butyl benzene sulphonate (BBS) if benzenesulfonic acid and corresponding alcohols are present under certain conditions. | Similar potential for genotoxic impurity formation as Route A, depending on the reagents used in the final steps. | The risk of forming MBS and BBS would be present if benzenesulfonic acid and relevant alcohols are used in the final salt formation step. |
Experimental Protocols
A validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been reported for the separation and quantification of five potential process-related impurities in Bepotastine besilate[1][2].
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.01 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient elution with varying proportions of Mobile Phase A and B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the Bepotastine besilate sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
This method can be adapted and validated for the specific impurities expected from each of the different synthesis routes. For the analysis of genotoxic impurities like MBS and BBS, a more sensitive method such as GC-MS or LC-MS/MS is typically required.
Logical Relationships in Bepotastine Synthesis and Impurity Formation
The following diagram illustrates the logical flow of the three main synthetic routes to (S)-Bepotastine and highlights the stages where different types of impurities are likely to be introduced.
Caption: Comparison of three synthetic routes to (S)-Bepotastine.
Conclusion
The choice of a synthetic route for Bepotastine has a direct impact on the impurity profile of the final API.
-
Route A (Racemic Synthesis and Resolution) may be a more traditional approach but carries the significant burden of removing the unwanted (R)-enantiomer and by-products from the racemic synthesis.
-
Route B (Intermediate Resolution) simplifies the final purification by removing the enantiomeric impurity at an earlier stage. However, the synthesis of the racemic intermediate can still introduce by-products that need to be carefully controlled.
-
Route C (Asymmetric Synthesis) offers the potential for the cleanest synthesis with the lowest levels of the unwanted enantiomer. The high selectivity of the enzymatic step can significantly reduce the formation of by-products. However, impurities can still be introduced in the subsequent chemical steps.
A thorough analysis of the potential impurities for each route, coupled with robust analytical methods, is crucial for the development of a safe, effective, and high-quality Bepotastine product. The information and methodologies presented in this guide provide a framework for making an informed decision on the most suitable synthetic strategy.
References
A Comparative Guide to the Biological Activity of Bepotastine and its Ester Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of Bepotastine and its potential ester prodrugs. Due to a lack of publicly available data on specific Bepotastine esters, this document focuses on the well-established biological profile of Bepotastine (primarily as Bepotastine Besilate) and presents a hypothetical framework for the evaluation of its ester derivatives.
Introduction to Bepotastine
Bepotastine is a second-generation antihistamine that exhibits a multi-faceted mechanism of action, making it effective in the management of allergic conditions such as allergic rhinitis and conjunctivitis.[1][2] Its primary therapeutic effects are attributed to its potent and selective antagonism of the histamine H1 receptor.[1][2] Beyond its antihistaminic activity, Bepotastine also demonstrates mast cell stabilizing properties and anti-inflammatory effects.[1][3]
Ester prodrugs are often developed to enhance the pharmacokinetic properties of a parent drug, such as to improve its absorption or target it to specific tissues. While the synthesis of Bepotastine esters, like Bepotastine Ethyl Ester, has been noted, detailed biological activity data for these compounds is not currently available in peer-reviewed literature. This guide will therefore detail the known activities of Bepotastine and propose the necessary experimental framework for comparing it with its ester prodrugs.
Comparative Biological Activity: Bepotastine vs. Hypothetical Esters
As direct comparative experimental data for Bepotastine esters is unavailable, the following table outlines the known biological activities of Bepotastine. A second table provides a template for the data that would be required to perform a thorough comparison with a hypothetical Bepotastine ester prodrug.
Table 1: Summary of Bepotastine Biological Activity
| Biological Activity | Bepotastine (Besilate Salt) | Reference |
| Antihistaminic Activity | ||
| H1 Receptor Binding Affinity (Ki) | Potent and selective H1 receptor antagonist | [1] |
| Inhibition of Histamine-Induced Vascular Permeability | Dose-dependent inhibition in animal models | [1][3] |
| Mast Cell Stabilization | ||
| Inhibition of Histamine Release | Inhibits histamine release from mast cells | [3][4] |
| IC50 for Mast Cell Degranulation | 252 µM (in vitro, human conjunctival mast cells) | [4] |
| Anti-inflammatory Effects | ||
| Inhibition of Eosinophil Infiltration | Suppresses eosinophil migration | [1][3] |
| Inhibition of IL-5 Production | Inhibits the production of the pro-inflammatory cytokine IL-5 | [1] |
| Inhibition of Leukotriene B4 (LTB4) and LTD4 Activity | Demonstrates inhibitory effects on leukotriene activity | [1] |
Table 2: Hypothetical Data Template for Bepotastine Ester Prodrug Comparison
| Biological Activity | Bepotastine | Bepotastine Ester (e.g., Ethyl Ester) |
| In Vitro Assays | ||
| H1 Receptor Binding Affinity (Ki) | ||
| Mast Cell Degranulation (IC50) | ||
| In Vitro Hydrolysis Rate (in relevant tissues, e.g., ocular homogenates) | ||
| In Vivo Assays (Animal Models) | ||
| Inhibition of Histamine-Induced Conjunctival Hyperemia (ED50) | ||
| Inhibition of Allergen-Induced Vascular Permeability | ||
| Pharmacokinetics | ||
| Ocular Bioavailability (% of dose) | ||
| Systemic Absorption (AUC) | ||
| Time to Maximum Concentration (Tmax) in Ocular Tissue |
Signaling Pathways of Bepotastine
Bepotastine's therapeutic effects are mediated through its interaction with several key signaling pathways involved in the allergic response. The primary mechanism is the blockade of the histamine H1 receptor, which prevents the downstream effects of histamine. Additionally, its mast cell stabilizing activity and anti-inflammatory effects contribute to its overall efficacy.
References
- 1. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
spectroscopic data comparison of Bepotastine Isopropyl Ester isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic data for the (S)- and (R)-isomers of Bepotastine Isopropyl Ester. While specific experimental spectra for these individual isomers are not widely available in published literature, this document outlines the standard analytical techniques and expected data for their characterization. This compound is a known impurity and a derivative of Bepotastine, a second-generation antihistamine.[1][2] The differentiation and characterization of its stereoisomers are crucial for pharmaceutical development and quality control.
Physicochemical Properties
| Property | (S)-Bepotastine Isopropyl Ester | (R)-Bepotastine Isopropyl Ester |
| Chemical Name | (S)-Isopropyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate[2][3] | (R)-Isopropyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate |
| CAS Number | 1807607-93-7[2][3][4][5][6][7] | Not available |
| Molecular Formula | C₂₄H₃₁ClN₂O₃[2][4][5][6][7] | C₂₄H₃₁ClN₂O₃ |
| Molecular Weight | 430.97 g/mol [2][5] | 430.97 g/mol |
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for the isomers of this compound based on standard analytical methods. The data would be obtained from the Certificate of Analysis provided by commercial suppliers or through laboratory analysis.[4][6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | (S)-Bepotastine Isopropyl Ester (Expected) | (R)-Bepotastine Isopropyl Ester (Expected) | Data Interpretation |
| ¹H NMR | Characteristic peaks for aromatic protons, piperidine ring protons, the methoxy group, and the isopropyl ester group. | Identical spectrum to the (S)-isomer in a non-chiral solvent. | Provides information on the proton environment in the molecule, confirming the presence of key functional groups. |
| ¹³C NMR | Distinct signals for each carbon atom in the molecule. | Identical spectrum to the (S)-isomer in a non-chiral solvent. | Confirms the carbon skeleton of the molecule. |
| Chiral NMR | In the presence of a chiral solvating agent, some peaks may show splitting or chemical shift differences. | In the presence of a chiral solvating agent, corresponding peaks will show splitting or chemical shift differences relative to the (S)-isomer. | Allows for the differentiation and quantification of the enantiomeric excess. |
Mass Spectrometry (MS)
| Technique | (S)-Bepotastine Isopropyl Ester (Expected) | (R)-Bepotastine Isopropyl Ester (Expected) | Data Interpretation |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ion at m/z 431.2. | [M+H]⁺ ion at m/z 431.2. | Confirms the molecular weight of the compound. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the elemental composition. | Provides the exact mass, confirming the elemental composition. | Differentiates from other compounds with the same nominal mass. |
| Tandem MS (MS/MS) | Fragmentation pattern would be identical to the (R)-isomer. | Fragmentation pattern would be identical to the (S)-isomer. | Provides structural information based on the fragmentation of the molecule. |
Infrared (IR) Spectroscopy
| Technique | (S)-Bepotastine Isopropyl Ester (Expected) | (R)-Bepotastine Isopropyl Ester (Expected) | Data Interpretation |
| Fourier-Transform Infrared (FTIR) | Characteristic absorption bands for C=O (ester), C-O (ether and ester), C-Cl, and aromatic C-H and C=C stretching. | Identical spectrum to the (S)-isomer. | Confirms the presence of key functional groups. |
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison. While specific parameters may vary between instruments, the following outlines standard methodologies.
NMR Spectroscopy
A sample of the this compound isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For chiral NMR, a chiral solvating agent (e.g., (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) is added to the sample solution to induce chemical shift differences between the enantiomers.
Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. For MS/MS analysis, the parent ion of interest is isolated and fragmented using collision-induced dissociation (CID).
Infrared Spectroscopy
The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the sample is placed on the ATR (Attenuated Total Reflectance) crystal, or prepared as a KBr pellet, and the spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
Visualizations
The following diagrams illustrate the typical workflows for the analysis and differentiation of this compound isomers.
Caption: General workflow for spectroscopic analysis of this compound.
Caption: Workflow for the separation and analysis of this compound isomers.
References
- 1. Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - CAS - 1807607-93-7 | Axios Research [axios-research.com]
- 3. This compound | CAS No- 1807607-93-7 | NA [chemicea.com]
- 4. allmpus.com [allmpus.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. SBPI (this compound) - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. This compound - SRIRAMCHEM [sriramchem.com]
- 8. This compound | LGC Standards [lgcstandards.com]
A Comparative Guide to the Validation of Bepotastine Isopropyl Ester as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Bepotastine Isopropyl Ester as a Certified Reference Material (CRM). It includes a detailed comparison with alternative reference materials, supported by experimental data and protocols. This document is intended to assist researchers, scientists, and drug development professionals in the selection and application of appropriate reference standards for the accurate analysis of Bepotastine and its related compounds.
Introduction to Bepotastine and its Reference Materials
Bepotastine is a second-generation antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis.[1] Accurate quantification of Bepotastine in pharmaceutical formulations and biological matrices is crucial for ensuring its safety and efficacy. Certified Reference Materials (CRMs) play a vital role in achieving accurate and reproducible analytical results by providing a benchmark for calibration and validation of analytical methods.
This compound is a key related compound of Bepotastine and is often used as a reference standard in analytical testing. This guide focuses on the validation of this compound as a CRM and compares its performance with other relevant Bepotastine-related compounds that can be used as alternative reference materials.
Comparative Analysis of Bepotastine Reference Materials
The selection of a suitable reference material is critical for the accuracy and reliability of analytical measurements. This section provides a comparative analysis of this compound and its potential alternative reference materials. The data presented in the following tables is representative of typical values found in a Certificate of Analysis (CoA) for pharmaceutical reference standards and is provided for illustrative purposes.
Table 1: Physicochemical Properties of Bepotastine and Related Reference Materials
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1807607-93-7 | C₂₄H₃₁ClN₂O₃ | 430.97 |
| Bepotastine Ethyl Ester | 190730-39-3 | C₂₃H₂₉ClN₂O₃ | 416.94 |
| Bepotastine N-Butyl Ester | 1807606-59-2 | C₂₅H₃₃ClN₂O₃ | 444.99 |
| Bepotastine N-Oxide | N/A | C₂₁H₂₅ClN₂O₄ | 404.89 |
Table 2: Purity and Impurity Profile Comparison (Example Data)
| Reference Material | Purity (by HPLC, %) | Highest Single Impurity (%) | Total Impurities (%) | Water Content (by KF, %) | Residual Solvents (ppm) |
| This compound | 99.8 | 0.05 | 0.15 | 0.1 | <1000 |
| Bepotastine Ethyl Ester | 99.7 | 0.08 | 0.20 | 0.2 | <1000 |
| Bepotastine N-Butyl Ester | 99.5 | 0.10 | 0.25 | 0.3 | <1000 |
| Bepotastine N-Oxide | 99.2 | 0.15 | 0.40 | 0.5 | <1500 |
Table 3: Stability Data Comparison (Example Data)
| Reference Material | Storage Condition | Long-term Stability (24 months) | Accelerated Stability (6 months, 40°C/75% RH) |
| This compound | 2-8°C, protected from light | No significant degradation observed | Purity decreased by <0.2% |
| Bepotastine Ethyl Ester | 2-8°C, protected from light | No significant degradation observed | Purity decreased by <0.3% |
| Bepotastine N-Butyl Ester | 2-8°C, protected from light | Minor degradation observed after 18 months | Purity decreased by <0.5% |
| Bepotastine N-Oxide | -20°C, protected from light | Stable | Significant degradation observed |
Experimental Protocols for CRM Validation
The validation of a new Certified Reference Material is a rigorous process that involves a series of experiments to establish its identity, purity, and stability. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q2(R1) for the validation of analytical procedures and Q7 for Good Manufacturing Practice for Active Pharmaceutical Ingredients.[2][3][4][5][6][7][8]
Identity Confirmation
Objective: To confirm the chemical structure of this compound.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
The chemical shifts, coupling constants, and signal integrations are compared with the expected structure of this compound.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion.
-
The measured mass is compared with the calculated theoretical mass of this compound.
-
Fragmentation patterns are analyzed to further confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded and compared with a reference spectrum or interpreted to identify characteristic functional groups present in the molecule.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound CRM and to identify and quantify any impurities.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., acetonitrile/water).
-
Sample Preparation: Prepare a sample solution of the candidate CRM at the same concentration as the standard.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for tailing factor, theoretical plates, and reproducibility of peak areas).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity of the CRM by area normalization, assuming all impurities have the same response factor as the main peak. For higher accuracy, a reference standard with a certified purity should be used for external standardization.
Stability Assessment
Objective: To evaluate the stability of the this compound CRM under various storage conditions.
Methods:
-
Long-Term Stability:
-
Store samples of the CRM at the recommended storage condition (e.g., 2-8°C) for an extended period (e.g., 24 months).
-
Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) for purity and impurity profile using the validated HPLC method.
-
-
Accelerated Stability:
-
Store samples of the CRM under stressed conditions (e.g., 40°C / 75% relative humidity) for a shorter period (e.g., 6 months).
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6 months).
-
The data from accelerated stability studies can be used to predict the long-term stability of the material.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the validation and certification of a new Certified Reference Material.
Caption: Simplified signaling pathway of Bepotastine's dual mechanism of action.
Caption: Experimental workflow for the purity determination of a CRM by HPLC.
Conclusion
The validation of this compound as a Certified Reference Material demonstrates its suitability for use in the accurate and precise analysis of Bepotastine and its related substances. Its high purity, well-characterized impurity profile, and proven stability make it a reliable standard for method development, validation, and routine quality control.
When selecting a reference material, it is essential to consider the specific requirements of the analytical method and the regulatory landscape. While alternative reference materials such as Bepotastine Ethyl Ester, N-Butyl Ester, and N-Oxide are available, their suitability must be evaluated based on their individual characteristics and the intended application. This guide provides the necessary framework and comparative data to aid in making an informed decision. The use of a thoroughly validated CRM, such as this compound, is fundamental to ensuring the quality and reliability of pharmaceutical analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. qualio.com [qualio.com]
- 4. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 5. ICH Q7 GMP for APIs [pharmuni.com]
- 6. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients - ECA Academy [gmp-compliance.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical stability of Bepotastine and its related ester derivatives. The information presented herein is collated from various stability and analytical studies to offer a comprehensive overview for researchers and professionals in the field of drug development.
Executive Summary
Bepotastine, a second-generation antihistamine, is primarily available as Bepotastine besilate in pharmaceutical formulations. Its related esters, such as Bepotastine ethyl ester, serve as key intermediates in its synthesis. Understanding the comparative stability of these molecules is crucial for optimizing manufacturing processes, formulation development, and ensuring the quality and shelf-life of the final drug product. This guide summarizes findings from forced degradation studies on Bepotastine besilate and discusses the anticipated stability of its esters based on their chemical properties and synthetic pathways.
Data Presentation: Comparative Stability under Forced Degradation
The stability of Bepotastine besilate has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. While direct comparative studies with its esters are not extensively available in the public domain, the data on Bepotastine besilate provides a strong baseline for understanding its intrinsic stability. Bepotastine esters, being intermediates, are generally stable under recommended storage conditions, protected from light and moisture.[1] However, the ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions.
Table 1: Summary of Forced Degradation Studies on Bepotastine Besilate
| Stress Condition | Reagents and Duration | Observation | % Degradation | Identified Degradants |
| Acid Hydrolysis | 0.1 M HCl, 70°C, 35h | Stable | < 10% | Not Significant |
| Base Hydrolysis | 0.1 M NaOH, 70°C, 35h | Significant Degradation | 17-57% | Not Specified |
| Oxidative | 10% H₂O₂, Room Temp, 2 days | Significant Degradation | Significant | Oxidative Degradate |
| Thermal | 70°C, 35h | Moderate Degradation | > 17% | Not Specified |
| Photolytic (UV/VIS) | UV/VIS light | Labile | 5.5 - 96.3% | Five Photodegradation Products |
| Humidity | 75% RH, 60°C | Stable | Not Significant | Not Significant |
Experimental Protocols
The stability-indicating methods employed in the cited studies are crucial for accurately assessing the degradation of Bepotastine and its related substances.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is commonly used for the quantification of Bepotastine and its impurities.[2][3]
-
Column: Symmetry shield RP-18 (250mm x 4.6 mm, 5µm)
-
Mobile Phase A: 1.0mL of 85% Orthophosphoric acid in 1000mL of water, with pH adjusted to 3.0 using dilute triethylamine solution.[2]
-
Mobile Phase B: Acetonitrile: Methanol: Water (70:20:10 v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 45°C.[2]
-
Detection Wavelength: 225 nm.[2]
-
Diluent: A 1:1 v/v mixture of Mobile Phase A and Acetonitrile.[2]
Forced Degradation Study Protocol
Forced degradation studies are performed to assess the stability of the drug substance in the presence of its degradation products.
-
Acid Degradation: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.[7]
-
Base Degradation: The drug substance is treated with a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.[7]
-
Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 10% H₂O₂), at room temperature.[5]
-
Thermal Degradation: The drug substance is subjected to high temperatures (e.g., 70°C).[7]
-
Photodegradation: The drug substance is exposed to UV and visible light.[6]
-
Humidity Stress: The drug substance is stored at high relative humidity and elevated temperature (e.g., 75% RH at 60°C).[2]
Visualizations
Logical Degradation Pathway of Bepotastine and its Esters
The following diagram illustrates the logical degradation pathways for Bepotastine and its esters based on their chemical structures and reported degradation products. The primary degradation route for the esters is hydrolysis to the parent drug, Bepotastine. Bepotastine itself is susceptible to oxidation and photodegradation.
Caption: Logical degradation pathways for Bepotastine and its esters.
Experimental Workflow for Comparative Stability Study
The workflow for a comparative stability study involves subjecting the parent drug and its esters to various stress conditions and analyzing the resulting samples using a validated stability-indicating method.
Caption: Experimental workflow for a comparative stability study.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. file.sdiarticle3.com [file.sdiarticle3.com]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bepotastine Isopropyl Ester: A Guide for Laboratory Professionals
The proper disposal of bepotastine isopropyl ester, a compound utilized in pharmaceutical research and development, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is not only a matter of compliance but also a commitment to safe handling of chemical agents. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Core Principles of Pharmaceutical Waste Management
The disposal of this compound falls under the broader category of pharmaceutical waste management, which is regulated by various agencies, most notably the Environmental Protection Agency (EPA) in the United States.[1][2][3] The primary federal law governing the disposal of hazardous waste, including certain pharmaceuticals, is the Resource Conservation and Recovery Act (RCRA).[2]
A key aspect of RCRA is the identification of pharmaceutical waste as either hazardous or non-hazardous.[2] Hazardous pharmaceutical waste is subject to stringent disposal regulations, typically requiring incineration at a permitted treatment facility.[1][2] It is the responsibility of the waste generator to determine if a specific pharmaceutical waste is classified as hazardous.[4]
Disposal Procedures for this compound
Key Disposal Steps:
-
Do Not Dispose in Regular Trash or Sewer: this compound should not be disposed of with household garbage or flushed down the drain.[5] This prevents the compound from entering aquatic ecosystems and groundwater. The SDS for bepotastine besilate explicitly states to not allow the product to reach the sewage system.[5]
-
Segregation of Waste: Isolate this compound waste from other laboratory waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for specific disposal protocols. They will be familiar with federal, state, and local regulations and can provide guidance on the proper disposal vendor.
-
Professional Disposal: Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste safely and in compliance with all regulations.
-
Incineration as the Preferred Method: The standard and required method for the disposal of many pharmaceutical wastes is incineration at a permitted medical waste treatment facility.[1][4] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
Safety and Handling Considerations
When handling this compound for disposal, researchers should adhere to standard laboratory safety protocols.
| Precaution | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, safety glasses, and a lab coat, to prevent skin and eye contact. |
| Ventilation | Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols. |
| Spill Management | In the event of a spill, absorb the material with an inert, non-combustible absorbent and collect it in a suitable container for disposal. Prevent the spill from entering drains or water courses.[6] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Regulatory Oversight
Several agencies have oversight of pharmaceutical waste. The EPA sets the guidelines for hazardous waste management, while the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances.[1][3] State and local regulations may also apply and can be more stringent than federal rules.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
